2,4-Dichloro-6-ethylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCKSCTOWFFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289014 | |
| Record name | 2,4-dichloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-65-0 | |
| Record name | 2,4-Dichloro-6-ethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 58568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6554-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2,4-Dichloro-6-ethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichloro-6-ethylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important building block.
Synthesis
The primary route for the synthesis of this compound involves the chlorination of a 6-ethyl-2,4-pyrimidinediol (also known as 6-ethyluracil) precursor. This reaction is typically achieved by refluxing the starting material with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).
Synthesis Pathway
The synthesis proceeds in a single step from the corresponding dihydroxy pyrimidine.
physical and chemical properties of 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethylpyrimidine is a substituted pyrimidine derivative with the chemical formula C₆H₆Cl₂N₂. Its structure, featuring a reactive pyrimidine core with two chlorine atoms and an ethyl group, makes it a potentially valuable intermediate in organic synthesis. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a proposed synthetic route, and general reactivity patterns, compiled from available chemical data sources.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 177.03 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 6554-65-0 | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | CCC1=CC(Cl)=NC(Cl)=N1 | --INVALID-LINK-- |
| Boiling Point | 245.5 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.335 g/cm³ | --INVALID-LINK-- |
| Flash Point | 126 °C | --INVALID-LINK-- |
| Vapor Pressure | 0.0447 mmHg at 25°C | --INVALID-LINK-- |
| Refractive Index | 1.542 | --INVALID-LINK-- |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from ethyl propionylacetate and urea to form 6-ethyluracil, which is then chlorinated.
Step 1: Synthesis of 6-Ethyl-2,4-dihydroxypyrimidine (6-Ethyluracil)
This step involves the condensation of an appropriate β-ketoester, ethyl propionylacetate, with urea in the presence of a base.
-
Materials:
-
Ethyl propionylacetate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Ethyl propionylacetate is added to the sodium ethoxide solution and stirred.
-
Urea is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours to drive the condensation and cyclization reaction.
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid 6-ethyl-2,4-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.
-
Step 2: Chlorination of 6-Ethyl-2,4-dihydroxypyrimidine
This step involves the conversion of the dihydroxy pyrimidine to the dichloro derivative using phosphorus oxychloride.
-
Materials:
-
6-Ethyl-2,4-dihydroxypyrimidine (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) (optional, but often used to neutralize the HCl produced)
-
-
Procedure:
-
6-Ethyl-2,4-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine may be added.
-
The mixture is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base such as sodium carbonate or sodium hydroxide.
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These positions are electrophilic and are susceptible to nucleophilic aromatic substitution (SₙAr).
-
Regioselectivity: In many 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. However, the presence of the electron-donating ethyl group at the C6 position may influence the regioselectivity of nucleophilic attack.
-
Nucleophilic Substitution: A wide range of nucleophiles can displace the chlorine atoms. These include amines, alkoxides, and thiolates, providing a versatile method for the synthesis of a variety of substituted pyrimidines. The reaction conditions can often be controlled to achieve either mono- or di-substitution.
Caption: General reactivity of this compound.
Biological Activity
There is currently no publicly available information on the biological activity or any associated signaling pathways of this compound. However, the pyrimidine scaffold is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. Substituted dichloropyrimidines are known to be precursors to a variety of compounds with diverse biological activities, and it is plausible that derivatives of this compound could exhibit interesting biological properties. Further research is required to explore the potential of this compound and its derivatives in a biological context.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis. While some of its basic physical and chemical properties have been reported, there is a significant lack of detailed experimental data, including a confirmed melting point, solubility, comprehensive spectral analyses, and any information regarding its biological activity. The proposed synthetic route via chlorination of 6-ethyluracil provides a viable method for its preparation, analogous to similar compounds. The reactivity of this compound is expected to be dominated by nucleophilic substitution at the chloro-substituted positions, offering a gateway to a range of novel pyrimidine derivatives. Further research is necessary to fully characterize this compound and to explore its potential applications in medicinal chemistry and other fields.
An In-depth Technical Guide to 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-ethylpyrimidine (CAS Number: 6554-65-0), a key heterocyclic intermediate in synthetic and medicinal chemistry. While specific experimental data for this ethyl-substituted pyrimidine is limited in publicly available literature, this document compiles its known properties and draws comparisons with its well-characterized methyl analog, 2,4-Dichloro-6-methylpyrimidine. This guide covers its chemical and physical properties, potential synthetic routes, reactivity, and applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. The presence of two reactive chlorine atoms at the C2 and C4 positions makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound and its Methyl Analog
| Property | This compound | 2,4-Dichloro-6-methylpyrimidine (for comparison) |
| CAS Number | 6554-65-0[1] | 5424-21-5[2][3] |
| Molecular Formula | C₆H₆Cl₂N₂[1] | C₅H₄Cl₂N₂[2][3][4] |
| Molecular Weight | 177.03 g/mol [1] | 163.00 g/mol [4] |
| IUPAC Name | This compound[1] | 2,4-dichloro-6-methylpyrimidine[2] |
| Appearance | Not specified (likely a solid) | White to light yellow powder or crystals[4][5] |
| Melting Point | Data not available | 44-47 °C[3][5][6][7] |
| Boiling Point | Data not available | 219 °C[3][5][6] |
| Solubility | Data not available | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene. Insoluble in water.[5][6] |
Synthesis and Reactivity
General Synthesis of Dichloropyrimidines
A plausible synthetic route starting from a 6-ethyluracil derivative is outlined below.
Caption: General synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 2,4-Dichloro-6-methylpyrimidine)
The following protocol is adapted from the synthesis of the methyl analog and should be considered a general guideline. Optimization for the ethyl derivative would be necessary.
Reaction: 6-methylpyrimidine-2,4-diol (1.0 eq.) is reacted with phosphorus oxychloride (excess, can serve as both reagent and solvent)[6][8]. The mixture is heated to 90-100 °C for several hours. The reaction progress is monitored by a suitable technique like HPLC or TLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., K₂CO₃). The product is then extracted with an organic solvent (e.g., DCM), and the organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.
Reactivity
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of the substitution (i.e., whether the incoming nucleophile attacks the C2 or C4 position) is influenced by the electronic nature of the substituent at the C6 position. For 2,4-dichloropyrimidines with an electron-donating group at C6, the SNAr reaction often proceeds preferentially at the C2 position[9]. This reactivity makes this compound a valuable precursor for creating a library of substituted pyrimidines.
Caption: Nucleophilic substitution on 2,4-dichloropyrimidines.
Applications in Drug Development
While specific applications of this compound are not detailed in the provided search results, its structural analog, 2,4-Dichloro-6-methylpyrimidine, is a known building block in the synthesis of kinase inhibitors, particularly for the treatment of cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase[10][11]. EGFR is a key target in the treatment of non-small cell lung cancer (NSCLC)[10][11]. The pyrimidine core serves as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the target kinase. It is plausible that the ethyl analog could also be utilized in a similar capacity.
Caption: Inhibition of the EGFR signaling pathway.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for 2,4-Dichloro-6-methylpyrimidine, the compound is expected to be corrosive and requires careful handling.
Table 2: Hazard Information for 2,4-Dichloro-6-methylpyrimidine
| Hazard | Description |
| GHS Pictogram | GHS05 (Corrosion)[3] |
| Signal Word | Danger[3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[2][3]. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][12]. |
| Storage | Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere[12]. |
| Incompatible Materials | Strong oxidizing agents, Strong acids[12]. |
It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable, though not extensively documented, chemical intermediate. Its utility in organic synthesis, particularly for the construction of biologically active molecules, can be inferred from the rich chemistry of its methyl analog. Researchers and drug development professionals can utilize this compound as a versatile scaffold, particularly in the design of kinase inhibitors. Due to the limited availability of specific experimental data, caution is advised, and preliminary studies to determine its precise physical properties and reactivity are recommended.
References
- 1. 2,4-Dichloro-6-ethyl-pyrimidine 95% | CAS: 6554-65-0 | AChemBlock [achemblock.com]
- 2. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Spectroscopic Profile of 2,4-Dichloro-6-ethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2,4-Dichloro-6-ethylpyrimidine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values derived from the analysis of structurally similar compounds, such as 2,4-dichloro-6-methylpyrimidine, and established spectroscopic principles. The information herein serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.30 | Singlet | - | 1H | H-5 (pyrimidine ring) |
| ~2.85 | Quartet | 7.6 | 2H | -CH₂- (ethyl group) |
| ~1.35 | Triplet | 7.6 | 3H | -CH₃ (ethyl group) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-6 |
| ~162.0 | C-2 |
| ~160.0 | C-4 |
| ~120.0 | C-5 |
| ~32.0 | -CH₂- (ethyl group) |
| ~12.5 | -CH₃ (ethyl group) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium-Strong | C-H stretching (aliphatic) |
| 1580-1550 | Strong | C=N stretching (pyrimidine ring) |
| 1500-1400 | Strong | C=C stretching (pyrimidine ring) |
| 850-750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 (Base Peak) | [M]⁺ (with ²³⁵Cl) |
| 178 | ~65 | [M+2]⁺ (with one ³⁷Cl) |
| 180 | ~10 | [M+4]⁺ (with two ³⁷Cl) |
| 147 | Moderate | [M - C₂H₅]⁺ |
| 141 | Moderate | [M - Cl]⁺ |
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette and vial
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to an NMR tube using a pipette.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place a small amount of KBr in an oven to ensure it is dry.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grind the mixture in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound (dissolved in a volatile solvent like dichloromethane or methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized (typically by electron impact).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-6-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective functionalization. This document details the underlying principles of its reactivity, experimental protocols for reactions with various nucleophiles, and quantitative data for the resulting products.
Core Concepts: Regioselectivity in Nucleophilic Aromatic Substitution
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. In 2,4-dichloropyrimidines, the two chlorine atoms serve as leaving groups. The position of nucleophilic attack, either at the C2 or C4 position, is influenced by several factors, most notably the nature of the substituent at the C6 position.
Generally, nucleophilic attack is favored at the C4 position in unsubstituted 2,4-dichloropyrimidine. However, the presence of an electron-donating group, such as the ethyl group at the C6 position of the title compound, alters the electronic distribution within the ring. This directs nucleophilic attack preferentially to the C2 position. This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed during the reaction.
The following diagram illustrates the factors influencing the regioselectivity of nucleophilic attack on this compound.
Caption: Logical relationship of factors determining the regioselectivity of nucleophilic substitution on this compound.
Reactions with Nucleophiles: Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the reaction of this compound with various classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction of this compound with amines is a common method for the synthesis of substituted aminopyrimidines, which are prevalent scaffolds in many biologically active compounds. The reaction typically proceeds with the displacement of one of the chloro groups.
General Experimental Workflow for Amination:
Caption: A generalized experimental workflow for the amination of this compound.
Detailed Experimental Protocol (General):
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine, 1.5 eq.) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, while being monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-6-ethyl-4-aminopyrimidine derivative.
Quantitative Data for Amination Reactions:
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data |
| Aniline | 2-Chloro-6-ethyl-N-phenylpyrimidin-4-amine | EtOH, reflux, 6h | 83 | 172-174 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-chloro-6-ethylpyrimidin-4-amine | EtOH, reflux, 14h | 78 | 182-184 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |
| 3,4-Dimethylaniline | 2-Chloro-N-(3,4-dimethylphenyl)-6-ethylpyrimidin-4-amine | EtOH, reflux, 4.5h | 84 | 179-180 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |
| 4-Ethylaniline | 2-Chloro-N-(4-ethylphenyl)-6-ethylpyrimidin-4-amine | EtOH, reflux, 7h | 84 | 172-174 | ¹H-NMR, EI-MS, Anal. Calcd.[1] |
Note: The provided data is for analogous reactions with 2-amino-4,6-dichloropyrimidine, as specific data for the 6-ethyl derivative was not available in the searched literature. The general reactivity and procedures are expected to be similar.
Reaction with Alkoxide Nucleophiles
Reaction with alkoxides, such as sodium ethoxide, leads to the formation of 2-chloro-4-alkoxy-6-ethylpyrimidine derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.
Detailed Experimental Protocol (Adapted from a similar substrate): [2]
To a stirred mixture of this compound (1.0 eq.) in anhydrous ethanol (approx. 0.25 M solution) at approximately 20°C, a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq., 1 M) is added dropwise. The reaction is protected from moisture with a drying tube and stirred at this temperature until the starting material is consumed, as monitored by TLC (typically 2 hours). Dichloromethane is then added, followed by a saturated aqueous solution of sodium bicarbonate, and the mixture is extracted. The aqueous phase is further extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum to yield the crude product. Purification by recrystallization or column chromatography affords 4-chloro-6-ethoxy-2-ethylpyrimidine.
Quantitative Data for Alkoxylation Reactions:
| Nucleophile (Alkoxide) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data |
| Sodium Ethoxide | 4-Chloro-6-ethoxy-2-ethylpyrimidine | EtOH, 20°C, 2h | 89 (analogous) | 59-60 (analogous) | Rf, Elemental Analysis (analogous)[2] |
Note: The data provided is for the analogous reaction with 4,6-dichloro-2-(methylthio)pyrimidine. The yield and physical properties are expected to be in a similar range for the 6-ethyl derivative.
Reaction with Thiol Nucleophiles
The introduction of a sulfur nucleophile can be achieved through direct SNAr with a thiolate or via a palladium-catalyzed cross-coupling reaction. The direct substitution is generally favored at the C4 position but can be directed to the C2 position under specific catalytic conditions.
Detailed Experimental Protocol (General for Pd-catalyzed C2-selective thiolation): [2]
In a glovebox, a suitable palladium precatalyst (e.g., (η³-tBu-indenyl)PdCl(IPent)) and a ligand are added to a reaction vessel. The vessel is removed from the glovebox, and this compound (1.0 eq.), the thiol (1.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) are added under an inert atmosphere. The mixture is dissolved in a suitable solvent (e.g., toluene) and stirred at a controlled temperature (e.g., 0°C) for a specified time. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for Thiolation Reactions:
Specific quantitative data for the reaction of this compound with thiols was not available in the searched literature. However, the general procedures described for other 2,4-dichloropyrimidines can be applied, and the yields are expected to be moderate to high depending on the specific conditions and nucleophile used.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyrimidine derivatives. The regioselectivity of its reactions with nucleophiles can be controlled by the reaction conditions and the nature of the nucleophile, with a general preference for substitution at the C2 position due to the electron-donating nature of the C6-ethyl group. This guide provides a foundation for researchers to design and execute synthetic strategies for the functionalization of this important heterocyclic scaffold. Further optimization of the provided general protocols for specific nucleophiles is encouraged to achieve the desired products in high yield and purity.
References
Solubility Profile of 2,4-Dichloro-6-ethylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
However, to provide valuable insights for researchers, this guide presents qualitative solubility information for a closely related analogue, 2,4-Dichloro-6-methylpyrimidine. This information can serve as a preliminary guide for solvent selection in experimental procedures. Furthermore, this document outlines a detailed, standard experimental protocol for determining the solubility of a solid compound in organic solvents, which can be directly applied to 2,4-Dichloro-6-ethylpyrimidine.
Analogue Solubility Data: 2,4-Dichloro-6-methylpyrimidine
The following table summarizes the qualitative solubility of 2,4-Dichloro-6-methylpyrimidine in various organic solvents, as reported in chemical supplier databases. It is crucial to note that while this data provides a useful starting point, the solubility of this compound may differ due to the structural variation.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1][2][3] |
| Ether | Soluble[1][2][3] |
| Ethyl Acetate | Soluble[1][2][3] |
| Toluene | Soluble[1][2][3] |
| Water | Insoluble[1][2][3] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or GC. The peak area of the solute in the sample is compared to the calibration curve to determine its concentration.
-
Calculation of Solubility: The solubility is calculated from the determined concentration, taking into account the dilution factor. The results are typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide on the Mechanism of Action of 2,4-Dichloro-pyrimidine Derivatives as Kinase Inhibitors
Disclaimer: This technical guide focuses on the mechanism of action of 2,4-dichloro-6-methyl pyrimidine derivatives due to a greater availability of published research on this specific scaffold. The information presented provides a strong foundational understanding that can inform research into the structurally similar 2,4-dichloro-6-ethyl pyrimidine derivatives. The core mechanism of action is anticipated to be similar, revolving around kinase inhibition, particularly of the Epidermal Growth Factor Receptor (EGFR).
Core Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)
Research into 2,4-dichloro-6-methylpyrimidine derivatives has predominantly identified them as potent inhibitors of the EGFR kinase.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
These pyrimidine derivatives are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade. A key focus of recent drug design, including derivatives based on the 2,4-dichloro-pyrimidine scaffold, has been to overcome resistance to earlier generations of EGFR inhibitors.[1][2] This is often achieved by designing compounds that also effectively inhibit mutated forms of EGFR, such as the T790M "gatekeeper" mutation.[1]
One of the most promising synthesized compounds from this class, designated as L-18 , has demonstrated significant inhibitory activity against the dual-mutant EGFRT790M/L858R kinase.[1][2] The downstream effects of this inhibition are profound and contribute to the anti-cancer properties of these compounds. These effects include:
-
Induction of Apoptosis: By blocking the pro-survival signals from the EGFR pathway, these derivatives trigger programmed cell death in cancer cells.[1][2]
-
Cell Cycle Arrest: The compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.[1][2]
-
Inhibition of Cell Migration and Invasion: By disrupting the signaling pathways that control the cellular machinery for movement, these derivatives can reduce the metastatic potential of cancer cells.[1][2]
Quantitative Data: Inhibitory and Antiproliferative Activity
The efficacy of these compounds is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit a biological process by 50%.
| Compound | Target Kinase/Cell Line | IC50 Value (µM) | Notes |
| L-18 | H1975 (NSCLC, EGFRL858R/T790M) | 0.65 ± 0.06 | Strong antiproliferative activity against resistant cancer cells.[1] |
| L-18 | EGFRT790M/L858R Kinase | Not specified, but showed 81.9% inhibition | Demonstrates direct and selective inhibition of the mutant kinase.[1][2] |
| L-18 | LO-2 (Normal Liver Cells) | Not specified, but noted as non-toxic | Indicates selectivity for cancer cells over normal cells.[1] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by these derivatives is the EGFR signaling cascade. The experimental workflow to characterize these compounds typically follows a logical progression from in vitro kinase and cell-based assays to in vivo animal models.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of 2,4-dichloro-6-methylpyrimidine derivatives.
-
Objective: To determine the direct inhibitory effect of the compound on the target kinase.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human EGFR kinase (wild-type or mutant) is incubated in a reaction buffer containing ATP and a specific peptide substrate.
-
The test compound (e.g., L-18) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 25°C).
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added to stop the reaction and bind to the phosphorylated substrate.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
The percentage of inhibition is calculated relative to a control (DMSO without inhibitor), and the IC50 value is determined by fitting the data to a dose-response curve.
-
-
Objective: To measure the cytotoxic/cytostatic effect of the compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., H1975, A549) and normal cells (e.g., LO-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the compound at a range of concentrations for a specified period (e.g., 72 hours).
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated control cells.
-
-
Objective: To determine if the compound induces programmed cell death.
-
Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
H1975 cells are treated with the compound at different concentrations for a set time (e.g., 24-48 hours).
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by a flow cytometer.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells is quantified.
-
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., H1975).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into groups: a vehicle control group and treatment groups receiving different doses of the compound (e.g., L-18) or a positive control drug.
-
The drug is administered via a specific route (e.g., oral gavage) daily or on a set schedule.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
The tumor growth inhibition (TGI) rate is calculated to determine the in vivo efficacy.
-
References
Preliminary Biological Activity Screening of 2,4-Dichloro-6-ethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the preliminary biological activity screening of the novel compound, 2,4-Dichloro-6-ethylpyrimidine. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural similarity to 2,4-dichloro-6-methylpyrimidine—a known precursor for pharmacologically active molecules—suggests its potential as a valuable scaffold in drug discovery. Derivatives of the methyl-analog have demonstrated notable anticancer properties, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide provides detailed experimental protocols for cytotoxicity and antimicrobial screening, a proposed data presentation structure, and a visualization of the EGFR signaling pathway to inform a comprehensive initial evaluation of this compound.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound this compound is a halogenated pyrimidine derivative. While its biological profile is largely unexplored, its close analog, 2,4-dichloro-6-methylpyrimidine, serves as a key intermediate in the synthesis of compounds targeting viral infections and cancer.[1] Notably, derivatives of 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potent and selective inhibitors of the EGFR kinase, showing significant antiproliferative activity against non-small cell lung cancer (NSCLC) cells.
Given this precedent, it is hypothesized that this compound may also serve as a valuable precursor for the development of novel therapeutic agents. This guide details a proposed preliminary screening cascade to elucidate its potential cytotoxic and antimicrobial activities.
Proposed Screening Methodologies
A two-pronged approach is recommended for the initial biological evaluation of this compound: in vitro cytotoxicity screening against a panel of cancer cell lines and broad-spectrum antimicrobial susceptibility testing.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., H1975 for NSCLC, MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[5][6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity Screening
A preliminary assessment of the antimicrobial potential of this compound should be conducted against a panel of pathogenic bacteria and fungi. The agar well diffusion method can be used for initial screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][8]
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[8]
-
-
Plate Preparation and Inoculation:
-
Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Evenly spread the prepared microbial inoculum over the entire surface of the agar plates.
-
-
Well Creation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[7]
-
Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
-
Inoculation:
-
Add a standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
-
Incubation and Observation:
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
-
Data Presentation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 2,4-Dichloro-6-methylpyrimidine Derivative L-18
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | 0.65 ± 0.06 | |
| LO-2 | Normal Human Liver | No toxicity observed |
Note: The data presented is for a derivative of the related compound, 2,4-dichloro-6-methylpyrimidine, and serves as a rationale for screening this compound.
Table 2: Proposed Antimicrobial Activity Screening of this compound
| Test Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined | Data to be determined |
| Candida albicans | Fungal Pathogen | Data to be determined | Data to be determined |
Potential Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a key target for therapeutic intervention. Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its C-terminal domain.[11] This leads to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.
Given that derivatives of 2,4-dichloro-6-methylpyrimidine have shown potent inhibitory activity against EGFR, it is plausible that this compound or its derivatives could exhibit a similar mechanism of action.
Conclusion
While the biological activity of this compound remains to be fully elucidated, its structural similarity to known pharmacologically relevant pyrimidines warrants a thorough investigation. The experimental protocols and strategic framework outlined in this guide provide a robust starting point for its preliminary screening. The potential for this compound to act as a scaffold for novel cytotoxic and antimicrobial agents, possibly through the inhibition of key signaling pathways like EGFR, makes it a compelling candidate for further research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Dichloro-6-ethylpyrimidine
A comprehensive review of existing literature reveals a significant gap in the documented thermal properties of 2,4-Dichloro-6-ethylpyrimidine. To date, no specific studies detailing its thermal stability, decomposition pathways, or associated quantitative data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) have been published in accessible scientific literature.
While this guide aims to provide in-depth technical information, the absence of experimental data for the target compound necessitates a shift in focus. This document will, therefore, outline the general considerations for the thermal stability of related compounds, specifically the closely related analogue, 2,4-Dichloro-6-methylpyrimidine, and provide a framework for the type of experimental analysis required to characterize the thermal properties of this compound.
Physicochemical Properties of Analogous Compounds
For comparative purposes, the known physical properties of 2,4-Dichloro-6-methylpyrimidine are presented in Table 1. This data can serve as a preliminary reference point for estimating the properties of the ethyl-substituted counterpart, although significant differences can exist.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-methylpyrimidine
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Melting Point | 43-49 °C |
| Boiling Point | Not available |
| Appearance | Pale yellow to yellow crystals or powder |
General Considerations for the Thermal Stability of Dichloropyrimidines
The thermal stability of halogenated pyrimidines is influenced by several factors, including the nature and position of substituents on the pyrimidine ring. The carbon-chlorine bonds are typically the most labile sites for thermal decomposition. The presence of an alkyl group, such as the ethyl group in this compound, can influence the decomposition mechanism through various pathways, including beta-hydride elimination or homolytic cleavage.
Proposed Experimental Protocols for Thermal Analysis
To thoroughly characterize the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed. The following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.
The experimental workflow for a typical TGA experiment can be visualized as follows:
Quantum Mechanical Insights into 2,4-Dichloropyrimidines: A Technical Guide for Drug Discovery
Introduction
2,4-Dichloropyrimidine is a cornerstone heterocyclic compound, serving as a versatile and critical building block in the synthesis of a multitude of biologically active molecules.[1][2][3] Its prevalence in the structure of approved drugs, particularly in the domain of oncology and virology, underscores its significance for medicinal chemists and drug development professionals.[4][5] The reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization, making it an ideal scaffold for creating diverse chemical libraries.[1][2]
However, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the 2,4-dichloropyrimidine core is highly sensitive to substituents on the ring and the nature of the nucleophile.[6][7][8] This variability can present significant challenges in synthetic chemistry. Quantum mechanical (QM) analysis has emerged as a powerful predictive tool to unravel the underlying electronic factors governing this reactivity. By providing a detailed understanding of the molecule's electronic structure, QM methods enable the rational design of synthetic routes and the prediction of reaction outcomes, thereby accelerating the drug discovery process.
This technical guide provides an in-depth analysis of 2,4-dichloropyrimidine from a quantum mechanical perspective. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical principles, computational methodologies, and practical applications of QM in understanding and utilizing this important scaffold.
Data Presentation: Physicochemical and Quantum Chemical Properties
A foundational understanding of 2,4-dichloropyrimidine begins with its fundamental properties. The following tables summarize key physicochemical data and calculated quantum chemical parameters, which are central to understanding its reactivity.
Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine
| Property | Value |
| CAS Number | 3934-20-1[1][4] |
| Molecular Formula | C₄H₂Cl₂N₂[1][4] |
| Molecular Weight | 148.98 g/mol [1] |
| Appearance | White to off-white or light yellow solid[1][4] |
| Melting Point | 57-61 °C[2][4] |
| Boiling Point | 101 °C at 23 mmHg[2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform)[1] |
Table 2: Calculated Quantum Chemical Properties of 2,4-Dichloropyrimidine
| Parameter | Description | Typical Calculated Value/Observation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Molecules with higher energy HOMOs are more effective electron donors.[9] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The LUMO of unsubstituted 2,4-dichloropyrimidine is primarily distributed at the C4 position, indicating the preferred site for nucleophilic attack.[6] |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity. | The energy difference between LUMO and LUMO+1 can be small, requiring consideration of both orbitals to predict reactivity in some substituted analogs.[6][10] |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. | The regions around the C4 and C2 positions are expected to be electron-deficient, making them susceptible to nucleophilic attack. |
Experimental and Computational Protocols
The synthesis and analysis of 2,4-dichloropyrimidine and its derivatives involve both standard laboratory procedures and specialized computational methods.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine
A common and established method for synthesizing 2,4-dichloropyrimidine is through the chlorination of uracil.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride and xylene amine[2][11]
-
Thionyl chloride (SOCl₂) and a catalyst like DMAP can also be used.[11]
-
Crushed ice
-
Sodium carbonate solution
-
Dichloromethane
-
Petroleum ether (or other suitable recrystallization solvent)
Procedure:
-
In a reaction flask, combine uracil with the chlorinating agent (e.g., phosphorus oxychloride or a mixture of phosphorus trichloride and xylene amine).[2][11]
-
Heat the mixture under reflux. For the phosphorus trichloride method, a temperature of approximately 130°C is used.[11] For methods involving thionyl chloride, temperatures are typically lower, around 65-70°C.[11]
-
Monitor the reaction until completion (e.g., by TLC).
-
After cooling, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[11]
-
Neutralize the solution with a base, such as sodium carbonate solution, to a pH of 8-9.[11]
-
Extract the product into an organic solvent like dichloromethane.[11]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[11]
-
Evaporate the solvent to yield the crude 2,4-dichloropyrimidine.
-
Purify the crude product by recrystallization from a suitable solvent, such as petroleum ether, to obtain the final product.[11]
Computational Protocol: DFT Analysis
Quantum mechanical calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Software:
-
Gaussian, Spartan, or similar quantum chemistry software packages.
Methodology:
-
Structure Optimization: The molecular geometry of 2,4-dichloropyrimidine or its derivatives is optimized to find the lowest energy conformation. A common and reliable method is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p).[12][13]
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).[12]
-
Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties.
-
Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the HOMO and LUMO are calculated. This is crucial for analyzing reactivity, as the LUMO distribution indicates the most likely sites for nucleophilic attack.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule.[14][15]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.
-
Visualization of Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General workflow for the quantum mechanical analysis of 2,4-dichloropyrimidine.
Caption: Logical relationship of SNAr regioselectivity in substituted 2,4-dichloropyrimidines.
Caption: Role of 2,4-dichloropyrimidine in the synthesis of a kinase inhibitor targeting a signaling pathway.
In-Depth Analysis and Discussion
Reactivity and Regioselectivity of SNAr Reactions
The nucleophilic aromatic substitution (SNAr) is the most important reaction for the functionalization of 2,4-dichloropyrimidine. Generally, substitution occurs preferentially at the C4 position.[6][7] Quantum mechanical calculations provide a clear rationale for this observation.
LUMO and LUMO Map Analysis: According to Frontier Molecular Orbital (FMO) theory, the SNAr reaction is orbitally controlled, with the nucleophile's HOMO attacking the electrophile's LUMO. For unsubstituted 2,4-dichloropyrimidine, DFT calculations show that the LUMO is predominantly located at the C4 and C6 positions, with almost no distribution at the C2 position.[6] This large LUMO lobe at C4 makes it the most electron-deficient carbon and thus the most susceptible to nucleophilic attack.
The Impact of Substituents: The regioselectivity of the SNAr reaction can be dramatically altered by the presence of other substituents on the pyrimidine ring.[7]
-
Electron-Donating Groups (EDGs): When a strong electron-donating group, such as a methoxy (-OMe) or an amino (-NHMe) group, is placed at the C6 position, the regioselectivity can be reversed, favoring attack at the C2 position.[6] QM analysis reveals that these EDGs alter the electronic structure, increasing the size of the LUMO lobe at the C2 position, making it comparable to the lobe at C4.[6] In such cases, analysis of the transition state energies is often required to accurately predict the major product.
-
LUMO vs. LUMO+1: In some substituted pyrimidines, the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be very small.[6][10] If the LUMO+1 has a significant lobe at a different position (e.g., C2) and is energetically accessible, it may also participate in the reaction, leading to a mixture of products or a switch in selectivity.[6]
This predictive power is invaluable in medicinal chemistry, where precise control over the substitution pattern is necessary to achieve the desired biological activity.
Applications in Rational Drug Design
The insights gained from the quantum mechanical analysis of 2,4-dichloropyrimidine directly translate into more efficient drug design and development. Many modern targeted therapies, particularly protein kinase inhibitors, feature a 2,4-disubstituted pyrimidine core.[5]
-
Synthesis of Kinase Inhibitors: 2,4-Dichloropyrimidine is a key intermediate in the synthesis of drugs like Pazopanib (a VEGFR inhibitor) and AZD9291 (Osimertinib, an EGFR inhibitor).[4][5] The synthesis of these complex molecules relies on the predictable and selective substitution of the two chlorine atoms.
-
Diversity-Oriented Synthesis: By understanding the rules of regioselectivity, chemists can design synthetic routes that allow for the installation of different functional groups at the C2 and C4 positions. This facilitates the creation of large, diverse libraries of compounds for high-throughput screening, which is a critical step in identifying new drug leads.[5] The ability to develop catalyst-controlled strategies to invert the conventional C4-selectivity and achieve C2-selective coupling further expands the accessible chemical space.[5][16][17]
Conclusion
2,4-Dichloropyrimidine is more than just a chemical reagent; it is a privileged scaffold that continues to empower the discovery of life-saving medicines. While its synthetic utility is well-established, the subtleties of its reactivity can be complex and counterintuitive. This guide has demonstrated that quantum mechanical analysis provides a robust framework for understanding and predicting the behavior of this important molecule.
By leveraging computational tools like DFT to analyze frontier molecular orbitals, charge distributions, and transition state energies, researchers can move beyond empirical trial-and-error and embrace a more rational, prediction-driven approach to synthesis. This synergy between computational and experimental chemistry is crucial for navigating the challenges of modern drug development, ultimately enabling the faster and more efficient design of novel therapeutics targeting a wide range of diseases.
References
- 1. srinichem.com [srinichem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. irjweb.com [irjweb.com]
- 14. scirp.org [scirp.org]
- 15. iipseries.org [iipseries.org]
- 16. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6-ethylpyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of substituted pyrimidine derivatives, which are prevalent scaffolds in a wide array of biologically active compounds and approved pharmaceuticals.
Introduction
The pyrimidine core is a fundamental building block in numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. The Suzuki-Miyaura coupling offers a powerful and versatile method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl substituents onto the pyrimidine ring. The reaction typically proceeds via a palladium-catalyzed cycle involving an organoborane species. For dihalogenated pyrimidines, such as this compound, regioselectivity is a critical consideration, with the C4 position generally being more reactive towards substitution.[1][2][3] This document outlines a microwave-assisted protocol that leverages this selectivity for efficient and rapid synthesis.
Reaction Principle and Regioselectivity
The Suzuki coupling of 2,4-dichloropyrimidines predominantly occurs at the C4 position. This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond.[3] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro substituents towards cross-coupling reactions.[1] While C2-selective couplings have been reported under specific catalytic systems, the conditions outlined below are optimized for selective C4 functionalization.[2][4][5]
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is adapted from established procedures for 2,4-dichloropyrimidines and is expected to be highly applicable to this compound.[1][3][6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (2:1 mixture)
-
Microwave reactor vials
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (total volume of 7 mL).
-
Inerting: Displace the air in the vial with an inert gas (argon or nitrogen).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100°C for 15-20 minutes.[1][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-6-ethylpyrimidine.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical results from the optimization of Suzuki coupling reactions with 2,4-dichloropyrimidines, which serve as a valuable guide for the reaction with the 6-ethyl substituted analog.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 24 | 43 |
| 2 | Methanol | 60 | 24 | <8 |
| 3 | 1,4-Dioxane | 100 | 24 | 65 |
| 4 | DMF | 100 | 24 | 35 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), solvent (7 mL). Data adapted from studies on 2,4-dichloropyrimidine.[3]
Table 2: Effect of Temperature and Time (Microwave-Assisted)
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 60 | 15 | 45 |
| 2 | 80 | 15 | 72 |
| 3 | 100 | 15 | 81 |
| 4 | 100 | 20 | 81 |
| 5 | 120 | 15 | 78 |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (variable loading), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL). Data adapted from studies on 2,4-dichloropyrimidine.[1][6]
Table 3: Catalyst Loading Optimization (Microwave-Assisted)
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 5 | ~81 |
| 2 | 3 | ~81 |
| 3 | 2 | ~81 |
| 4 | 1 | ~81 |
| 5 | 0.5 | ~81 |
| 6 | 0.2 | Lower |
| 7 | 0.05 | Lower |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄, K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100°C, 15 min. A catalyst loading of 0.5 mol% was found to be optimal.[1]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. For heteroaromatic systems like pyrimidines, which are prevalent in numerous pharmaceuticals, this methodology offers a powerful tool for structural diversification.
This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2,4-dichloro-6-ethylpyrimidine. The presence of two chlorine atoms at the C2 and C4 positions presents a challenge and an opportunity for selective functionalization. Generally, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2 position, allowing for regioselective mono-amination under carefully controlled conditions.[2][3] This selectivity is crucial for the synthesis of specific isomers required for drug development and other applications.
Regioselectivity
The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are more electron-deficient than the C2 position, rendering them more reactive towards nucleophilic substitution. Consequently, the Buchwald-Hartwig amination of this compound is expected to predominantly yield the C4-aminated product, 4-amino-2-chloro-6-ethylpyrimidine. Achieving amination at the less reactive C2 position typically requires more forcing conditions or strategic blocking of the C4 position.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the regioselective C4-amination of this compound with various amine types, based on established protocols for structurally similar 6-substituted-2,4-dichloropyrimidines.[2][3] Optimization may be required for specific substrates.
| Entry | Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Secondary Aliphatic (e.g., Morpholine) | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.5) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Primary Aliphatic (e.g., n-Hexylamine) | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 12-24 | 80-90 |
| 3 | Aromatic (e.g., Aniline) | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16-24 | 75-85 |
| 4 | Weakly Nucleophilic Aromatic (e.g., 4-Nitroaniline) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-36 | 60-75 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol describes the general procedure for the regioselective amination of this compound at the C4 position with a secondary aliphatic amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the flask.
-
Base Addition: Slowly add LiHMDS solution (1.5 mL, 1.5 mmol, 1.5 equiv.) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(morpholino)-2-chloro-6-ethylpyrimidine.
Protocol 2: Palladium-Catalyzed C4-Amination with an Aromatic Amine (e.g., Aniline)
This protocol outlines a general procedure for the C4-selective amination with an aromatic amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Anhydrous Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), aniline (1.1 mmol, 1.1 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times. Add the catalyst and ligand mixture to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the flask.
-
Reaction Conditions: Heat the mixture to 110 °C and stir vigorously for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-phenyl-2-chloro-6-ethylpyrimidin-4-amine.
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various kinase inhibitors, utilizing 2,4-dichloro-6-ethylpyrimidine as a versatile starting material. The protocols detailed below are based on established synthetic methodologies for developing inhibitors of key oncological and physiological targets, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] The 2,4-disubstituted pyrimidine motif, in particular, offers a versatile platform for designing potent and selective inhibitors that target the ATP-binding site of various kinases. This compound is a readily available starting material that allows for sequential and regioselective functionalization at the C2 and C4 positions, enabling the synthesis of a diverse library of potential drug candidates. The two primary reaction types exploited for this purpose are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]
Synthetic Workflow Overview
The general synthetic strategy for preparing kinase inhibitors from this compound involves a two-step sequential substitution at the C4 and C2 positions. The greater reactivity of the C4 chlorine atom allows for its selective displacement in the first step, followed by the substitution of the C2 chlorine.
Caption: General synthetic workflow for kinase inhibitors.
I. Synthesis of EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[4] Several EGFR inhibitors are based on the 2,4-disubstituted pyrimidine scaffold.[5][6][7]
Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Experimental Protocol: Synthesis of a Representative EGFR Inhibitor
This protocol describes a general method for the synthesis of a 2,4-disubstituted pyrimidine-based EGFR inhibitor.
Step 1: Synthesis of N-(4-((2-chloro-6-ethylpyrimidin-4-yl)amino)phenyl)acrylamide
-
Materials:
-
This compound
-
4-amino-N-phenylacrylamide
-
Diisopropylethylamine (DIPEA)
-
Isopropanol
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and 4-amino-N-phenylacrylamide (1.0 eq) in isopropanol.
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials:
-
N-(4-((2-chloro-6-ethylpyrimidin-4-yl)amino)phenyl)acrylamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of N-(4-((2-chloro-6-ethylpyrimidin-4-yl)amino)phenyl)acrylamide (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[8]
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 80-90 °C under an argon atmosphere for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Quantitative Data: EGFR Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | EGFRWT | 15 | H1975 | 0.170 | [7] |
| Compound B | EGFRL858R/T790M | 6.4 | H1975 | - | [7] |
| L-18 | EGFRT790M/L858R | - | H1975 | 0.65 | [6] |
| Gefitinib | EGFR | - | H1975 | - | [4] |
| Osimertinib | EGFRL858R/T790M | - | H1975 | - | [7] |
II. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9]
Signaling Pathway
Caption: Role of Aurora kinases in the cell cycle.
Experimental Protocol: Synthesis of a Representative Aurora Kinase Inhibitor
Step 1: Synthesis of 2-Chloro-6-ethyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
Materials:
-
This compound
-
3-Amino-5-methylpyrazole
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.0 eq) and TEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used in the next step without further purification.
-
Step 2: Nucleophilic Aromatic Substitution with a Piperazine Derivative
-
Materials:
-
2-Chloro-6-ethyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
1-Ethylpiperazine (1.5 eq)
-
1-Pentanol
-
-
Procedure:
-
In a sealed tube, dissolve 2-chloro-6-ethyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq) and 1-ethylpiperazine (1.5 eq) in 1-pentanol.[10]
-
Heat the mixture at 140 °C for 2-4 hours.
-
Cool the reaction to room temperature and purify directly by column chromatography on silica gel to obtain the final product.
-
Quantitative Data: Aurora Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12a | Aurora A | 309 | HCT-116 | 1.31 | [9] |
| Compound 12a | Aurora B | 293 | HCT-116 | 1.31 | [9] |
| MLN8237 | Aurora A | <10 | - | - | [10] |
III. Synthesis of ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. They are implicated in various diseases, including hypertension, glaucoma, and cancer.[11][12]
Signaling Pathway
Caption: Simplified Rho/ROCK signaling pathway.
Experimental Protocol: Synthesis of a Representative ROCK Inhibitor
Step 1: Synthesis of 4-((2-Chloro-6-ethylpyrimidin-4-yl)amino)benzonitrile
-
Materials:
-
This compound
-
4-Aminobenzonitrile
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-aminobenzonitrile (1.1 eq) in anhydrous DMF, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Suzuki-Miyaura Coupling with 4-pyridylboronic acid
-
Materials:
-
4-((2-Chloro-6-ethylpyrimidin-4-yl)amino)benzonitrile
-
4-Pyridylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Acetonitrile and Water (3:1 mixture)
-
-
Procedure:
-
Combine 4-((2-chloro-6-ethylpyrimidin-4-yl)amino)benzonitrile (1.0 eq), 4-pyridylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of acetonitrile and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data: ROCK Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound D25 | ROCK1 | 47.2 | [12] |
| Compound D25 | ROCK2 | 33.8 | [12] |
| Compound 4v | ROCK2 | 20 | [13] |
| Netarsudil | ROCK1/2 | - | [12] |
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The IC₅₀ values are sourced from the cited literature and may vary depending on the specific assay conditions.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Agrochemicals Utilizing 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the preparation of agrochemicals using 2,4-Dichloro-6-ethylpyrimidine as a key intermediate. This versatile building block is instrumental in the development of a range of herbicides and fungicides.
Introduction
This compound is a highly reactive heterocyclic compound, featuring two chlorine atoms that can be selectively substituted through nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable precursor for creating diverse molecular scaffolds with significant biological activity. The pyrimidine core is a well-established pharmacophore in agrochemicals, known to inhibit essential biological processes in weeds and fungi. This document outlines the synthetic pathways, detailed experimental procedures, and expected outcomes for the utilization of this compound in agrochemical synthesis.
Synthetic Pathways
The primary route for the derivatization of this compound involves the sequential substitution of its two chlorine atoms. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position, especially when an electron-withdrawing group is present at the C5 position. This differential reactivity allows for controlled, stepwise synthesis.
A typical synthetic scheme involves the following steps:
-
First Nucleophilic Substitution: Reaction of this compound with a primary or secondary amine, alcohol, or thiol to displace the C4 chlorine.
-
Second Nucleophilic Substitution: Subsequent reaction of the 2-chloro-4-substituted-6-ethylpyrimidine intermediate with a second, different nucleophile to displace the C2 chlorine.
This sequential approach enables the synthesis of a wide array of disubstituted pyrimidine derivatives with diverse functionalities, which can then be screened for herbicidal or fungicidal activity.
Caption: Synthetic pathway for agrochemicals.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of related dichloropyrimidine derivatives, which can be extrapolated for this compound.
| Starting Material | Reagents | Conditions | Product | Yield (%) | Purity (%) | Reference |
| 6-Methylpyrimidine-2,4-diol | POCl₃ | 90-100°C, 10h | 2,4-Dichloro-6-methylpyrimidine | 90 | >99 (HPLC) | [1][2] |
| 2,4-Dihydroxy-5-methoxypyrimidine | Chlorinating agent, Acid-binding agent | Temperature reaction | 2,4-Dichloro-5-methoxypyrimidine | 57-67 (overall) | >99.6 | [3] |
| Uracil | POCl₃, Xylene amine | 130°C, 45 min | 2,4-Dichloropyrimidine | - | - | [4] |
| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline, Dichloroethane | Reflux, 6-8h | 4,6-Dichloro-2-methylpyrimidine | 92 | - | [5] |
| 2,4,5-Trichloropyrimidine | 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline, DIPEA, Isopropanol | 80°C | 5-chloro-N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-2-((...))pyrimidin-4-amine | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 2,4-dichloro-6-methylpyrimidine and can be applied to the ethyl analogue.[1][2]
Materials:
-
6-Ethylpyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
25% aqueous Potassium Carbonate (K₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert nitrogen atmosphere, charge a reaction flask with 6-ethylpyrimidine-2,4-diol (1.0 eq) and POCl₃ (8.0 vol).
-
Stir the mixture and heat to 90-100°C. The reaction should become a clear solution after approximately 2 hours.
-
Maintain the reaction at 90-100°C for about 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess POCl₃.
-
Add DCM (10.0 vol) to the residue.
-
Slowly add the resulting solution dropwise to a 25% aqueous K₂CO₃ solution at a temperature below 40°C, until the pH of the aqueous layer is between 3 and 4.
-
Separate the organic phase. Extract the aqueous phase with DCM (10.0 vol).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the mixture and wash the filter cake with DCM.
-
Evaporate the filtrate to dryness under reduced pressure at 40°C to yield the solid product.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Selected Nucleophile (e.g., aniline, phenol, or corresponding thiol)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Isopropanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a reaction flask.
-
Add the nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 80°C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrimidine.
Caption: General experimental workflow.
Conclusion
This compound serves as a versatile and highly valuable intermediate in the synthesis of novel agrochemicals. The presented protocols and synthetic strategies offer a robust framework for researchers in the field of crop protection to develop new and effective herbicides and fungicides. The ability to introduce a wide range of functional groups through sequential nucleophilic substitution allows for the fine-tuning of the biological activity and physicochemical properties of the target molecules.
References
- 1. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are fundamental heterocyclic motifs prevalent in numerous natural products and synthetic pharmacophores, exhibiting a wide range of biological activities, including antibacterial, antimicrobial, and anticancer properties.[1][2] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful strategy for the synthesis of diverse pyrimidine derivatives from readily available halopyrimidines.[1][3] This document provides detailed experimental procedures for the nucleophilic aromatic substitution on 2,4-dichloro-6-ethylpyrimidine, a key intermediate in the development of novel therapeutic agents.
The regioselectivity of SNAr on 2,4-dichloropyrimidines is a critical aspect of their synthetic utility. While substitution generally favors the C-4 position, this preference is highly sensitive to the electronic and steric nature of other substituents on the ring.[4][5] For 2,4-dichloropyrimidines bearing an electron-donating group at the C-6 position, such as an ethyl group, the SNAr reaction can proceed preferentially at the C-2 position, or result in a mixture of C-2 and C-4 substituted products.[4][6] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of target molecules.
General Reaction Scheme
The nucleophilic aromatic substitution on this compound with an amine nucleophile can be generalized as follows:
Caption: General reaction scheme for the SNAr of this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-ethylpyrimidine Derivatives
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives and is suitable for rapid library synthesis.[2]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Microwave synthesis vials
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol).
-
Add anhydrous propanol (3 mL) and stir to dissolve.
-
Add the desired substituted amine (1.0 mmol).
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Synthesis of 4-Amino-2-chloro-6-ethylpyrimidine Derivatives
This protocol is a generalized procedure based on conventional heating methods for SNAr reactions on dichloropyrimidines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Deionized water
-
Brine
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (DCM or DMF, 10 mL) in a round-bottom flask.
-
Add the substituted amine (1.0 mmol) to the solution.
-
Add DIEA (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If DCM is used as the solvent, wash the reaction mixture with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
If DMF is used as the solvent, pour the reaction mixture into ice-water (50 mL) to precipitate the product. Filter the solid and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution on this compound with various amine nucleophiles. The data is illustrative and based on typical yields and regioselectivities observed for similar substrates.
| Entry | Nucleophile | Protocol | Temperature (°C) | Time (h) | Product(s) (C4:C2 ratio) | Yield (%) |
| 1 | Aniline | 2 | 25 | 12 | 4-Anilino-2-chloro-6-ethylpyrimidine | 85 |
| 2 | Benzylamine | 2 | 60 | 6 | 4-(Benzylamino)-2-chloro-6-ethylpyrimidine | 92 |
| 3 | Morpholine | 1 | 120 | 0.5 | 4-(Morpholin-4-yl)-2-chloro-6-ethylpyrimidine | 95 |
| 4 | Piperidine | 1 | 120 | 0.5 | 4-(Piperidin-1-yl)-2-chloro-6-ethylpyrimidine | 93 |
| 5 | N-Methylaniline | 2 | 80 | 24 | 2-Chloro-6-ethyl-4-(methyl(phenyl)amino)pyrimidine | 78 |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of substituted pyrimidine derivatives is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: 2,4-Dichloro-6-ethylpyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2,4-dichloro-6-ethylpyrimidine scaffold in drug discovery, with a focus on its application in the development of anticancer and antimalarial agents. This document includes detailed experimental protocols for the synthesis of derivatives and relevant biological assays, alongside quantitative data and visualizations of key pathways and workflows.
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases. The 2,4-dichloropyrimidine core, in particular, serves as a versatile synthetic intermediate. The chlorine atoms at the 2 and 4 positions are susceptible to sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups and the exploration of chemical space to optimize biological activity. The 6-ethyl substituent provides a lipophilic handle that can influence binding affinity and pharmacokinetic properties.
This document will explore two primary applications of the this compound scaffold: as a building block for Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy and for the development of novel antimalarial agents.
Application 1: Anticancer Agents - EGFR Inhibitors
Derivatives of 2,4-dichloro-6-methylpyrimidine, a close analog of the ethyl-substituted scaffold, have shown significant promise as inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC). These compounds are designed to target activating mutations in EGFR and, in some cases, mutations that confer resistance to first and second-generation EGFR inhibitors, such as the T790M mutation.
Quantitative Data: In Vitro Efficacy of Pyrimidine-Based EGFR Inhibitors
The following table summarizes the in vitro activity of representative pyrimidine-based EGFR inhibitors against various NSCLC cell lines. While specific data for 6-ethyl derivatives is limited in publicly available literature, the data for 6-methyl analogs provide a strong rationale for exploring the ethyl-substituted scaffold.
| Compound ID | Target Cell Line | EGFR Mutation Status | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| L-18 | H1975 | L858R/T790M | 0.65 ± 0.06 | Osimertinib | 0.04 |
| Compound 21 | H1975 | L858R/T790M | 0.21 | Osimertinib | 0.04 |
| Compound 21 | HCC827 | delE746_A750 | 0.010 | Osimertinib | 0.0042 |
| Compound 21 | A549 | WT | 0.99 | Osimertinib | 0.92 |
Data for L-18 and Compound 21 are for 2,4-dichloro-6-methyl pyrimidine derivatives and are presented as proxies for the potential of the ethyl-substituted scaffold.
Experimental Protocols
A common synthetic route to functionalize the this compound scaffold involves a sequential nucleophilic aromatic substitution (SNAr).
Step 1: Synthesis of 6-Ethyluracil
This procedure is adapted from the synthesis of 6-methyluracil.
-
In a suitable reaction vessel, dissolve urea (1.2 equivalents) and ethyl 3-oxopentanoate (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Allow the reaction to proceed at room temperature until a precipitate forms.
-
The intermediate is then cyclized by heating in a solution of sodium hydroxide.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 6-ethyluracil.
-
Filter the solid, wash with cold water, and dry to yield the product.
Step 2: Chlorination of 6-Ethyluracil
-
To a flask containing 6-ethyluracil (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until the pH is approximately 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Sequential SNAr for Derivative Synthesis
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF, or THF).
-
Add the first nucleophile (e.g., a substituted aniline, 1 equivalent) and a base (e.g., diisopropylethylamine (DIPEA), 1.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add the second nucleophile (e.g., a different amine or thiol, 1.1 equivalents) and continue stirring, potentially at an elevated temperature.
-
After the second substitution is complete, work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final product by column chromatography.
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
This assay is used to determine if the compounds induce apoptosis in cancer cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Signaling Pathway and Workflow Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Application 2: Antimalarial Agents
The 2,4-diaminopyrimidine structure is a well-established pharmacophore for antimalarial drugs, with pyrimethamine being a prominent example. Pyrimethamine is a 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine that acts as a dihydrofolate reductase (DHFR) inhibitor. The this compound scaffold is a key starting material for the synthesis of pyrimethamine and its analogs, which are being investigated to overcome drug resistance.
Quantitative Data: In Vitro Antimalarial Activity of Pyrimidine Derivatives
The following table summarizes the in vitro antimalarial activity of various pyrimidine derivatives against different strains of Plasmodium falciparum.
| Compound Series | P. falciparum Strain | Assay Type | IC50 Range (µg/mL) |
| PABA-substituted pyrimidines | 3D7 (chloroquine-sensitive) | Not specified | 5.26 - 106.76[1] |
| PABA-substituted pyrimidines | Dd2 (chloroquine-resistant) | Not specified | 4.71 - 112.98[1] |
| Pyrimidine-tethered sulfonamides | 3D7 (CQ-sensitive) | Not specified | 2.84 - (not specified)[2] |
| Pyrimidine-tethered sulfonamides | W2 (CQ-resistant) | Not specified | 3.12 - (not specified)[2] |
Experimental Protocols
The synthesis of pyrimethamine analogs from this compound involves nucleophilic substitution of the chlorine atoms with amino groups.
-
Diamination: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add an excess of the desired amine (e.g., ammonia or a primary/secondary amine, >2 equivalents).
-
Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting 2,4-diamino-6-ethylpyrimidine derivative by column chromatography or recrystallization.
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.
-
Parasite Culture: Maintain P. falciparum cultures in human erythrocytes in RPMI-1640 medium supplemented with human serum and Albumax at 37°C in a low oxygen environment.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.
-
Assay Initiation: Add synchronized ring-stage parasite cultures (0.5% parasitemia, 2% hematocrit) to the drug-containing plates.
-
Incubation: Incubate the plates for 24 hours.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[2][3][4][5]
-
Harvesting: Lyse the cells by freeze-thawing and harvest the parasite DNA onto filter mats using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its versatility allows for the synthesis of diverse libraries of compounds that can be screened against a variety of biological targets. The examples provided for anticancer and antimalarial drug discovery highlight the potential of this scaffold in addressing significant global health challenges. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dichloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper co-catalysts, has become a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[2][3] Pyrimidine derivatives are of particular interest as they form the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1]
This document provides a detailed protocol for the Sonogashira coupling of 2,4-dichloro-6-ethylpyrimidine with terminal alkynes. Due to the presence of two chlorine atoms, regioselectivity can be a key consideration. Generally, in cross-coupling reactions of 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophilic attack.[4] However, in Sonogashira reactions, the reactivity difference between the C2 and C4 positions can be minimal, and selectivity may be influenced by the specific catalyst, ligands, and reaction conditions employed.[4][5] The following protocol provides a general framework that can be optimized for specific substrates and desired outcomes.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various halo-pyrimidines and related nitrogen-containing heterocycles with terminal alkynes, providing a reference for expected outcomes with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | CH₃CN | RT | 9-11 | 95 | [6] |
| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 4-ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | [7] |
| 3 | 2-bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 2 | 85 | [4] |
| 4 | 2,4-dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 80 | 12 | 75 (mixture of isomers) | [4] |
| 5 | 4-iodo-anisole | Phenylacetylene | 10% Pd/C | NaOH | Methanol | 100 | Flow (5-8 min) | 53 | [8] |
Experimental Protocols
This section outlines a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne. Both a traditional copper-catalyzed and a copper-free protocol are provided.
Materials and Equipment
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for copper-catalyzed protocol)
-
Phosphine ligand (e.g., triphenylphosphine, if using PdCl₂)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (argon or nitrogen) with manifold
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chambers
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method that often provides good yields and reaction rates.[2][9][10]
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, also add a phosphine ligand such as triphenylphosphine (0.06 mmol, 6 mol%).
-
-
Addition of Reagents:
-
Add anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may depend on the reactivity of the specific alkyne.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired product(s).
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts.[11][12][13]
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst known for its efficacy in copper-free conditions (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like [DTBNpP]Pd(crotyl)Cl, 0.02 mmol, 2 mol%).[14]
-
-
Addition of Reagents:
-
Add anhydrous solvent (e.g., dimethyl sulfoxide, 5 mL) and a suitable base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 mmol, 2.0 equiv).[14]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Follow the same workup and purification procedures as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. thalesnano.com [thalesnano.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,4-Diamino-6-ethylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-diamino-6-ethylpyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their demonstrated biological activities, including antimalarial, antibacterial, and anticancer properties. The core structure, a 2,4-diaminopyrimidine scaffold, is a key pharmacophore in many approved drugs. This guide outlines a reliable synthetic route from commercially available starting materials to the target 6-ethyl derivatives.
Introduction
2,4-Diaminopyrimidine derivatives are a cornerstone in the development of various therapeutic agents. The substitution at the 6-position of the pyrimidine ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. The introduction of an ethyl group at this position has been shown to be favorable in several instances, contributing to enhanced binding to target enzymes and improved efficacy.
This application note details a two-step synthetic sequence to obtain 2,4-diamino-6-ethylpyrimidine, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug discovery programs.
Synthetic Pathway Overview
The synthesis of 2,4-diamino-6-ethylpyrimidine derivatives typically proceeds through a two-step sequence starting from the readily available 2,4-diamino-6-hydroxypyrimidine. The first step involves the chlorination of the hydroxyl group to yield the key intermediate, 2,4-diamino-6-chloropyrimidine. This is followed by a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 6-position.
application of 2,4-Dichloro-6-ethylpyrimidine in materials science
As a versatile synthetic intermediate, 2,4-Dichloro-6-ethylpyrimidine is a foundational building block in the development of a variety of functional molecules. While its direct applications in traditional materials science are not extensively documented, its utility in the synthesis of organic compounds for biomedical and pharmaceutical applications is well-established. These synthesized molecules, such as kinase inhibitors, derive their function from the precise arrangement of substituents on the pyrimidine core, a process enabled by the reactivity of the chloro groups on the parent molecule.
The following application notes and protocols detail the use of this compound as a precursor in synthetic organic chemistry, a field that underpins the creation of new materials.
Application Note: Synthesis of Substituted Pyrimidines
Introduction: this compound serves as a key electrophile in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially replaced by various nucleophiles, allowing for the controlled synthesis of mono- and di-substituted pyrimidines. The differential reactivity of the chlorine at the 4-position versus the 2-position can often be exploited to achieve selective substitution. This step-wise functionalization is fundamental in creating libraries of compounds for screening in drug discovery and for tuning the properties of organic materials.
General Reaction Scheme: The most common application involves the reaction of this compound with amines, alcohols, or thiols. The reaction typically proceeds in the presence of a base to neutralize the HCl generated. The choice of solvent, temperature, and base can influence the rate and selectivity of the reaction.
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the monosubstitution of this compound with a generic amine nucleophile (R-NH2).
Materials:
-
This compound
-
Amine nucleophile (R-NH2)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1-1.2 equivalents) to the solution.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired monosubstituted pyrimidine.
Quantitative Data
As direct applications in materials science are not available, representative data from a synthetic chemistry context is provided. The following table summarizes typical reaction parameters for the synthesis of a hypothetical 4-substituted aminopyrimidine.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Generic Amine (R-NH2) |
| Equivalents of Amine | 1.1 eq |
| Base | DIPEA (1.5 eq) |
| Solvent | THF |
| Temperature | 25 °C |
| Reaction Time | 4 hours |
| Typical Yield | 75-90% |
Visualizations
The following diagrams illustrate the logical workflow of the synthetic protocol and the general reaction scheme.
Caption: Experimental workflow for SNAr.
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Dichloro-6-ethylpyrimidine
Welcome to the technical support center for chemists working with 2,4-dichloro-6-ethylpyrimidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of C2 and C4 substituted products in my reaction with this compound?
A1: The C4 position of the 2,4-dichloropyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2][3] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient. However, the C2 position can also react, leading to mixtures of regioisomers. The selectivity is highly sensitive to the reaction conditions, the nature of the nucleophile or coupling partner, and the catalyst system employed.[2][4]
Q2: How does the ethyl group at the C6 position influence the regioselectivity?
A2: An electron-donating group at the C6 position, such as an ethyl group, can influence the regioselectivity of SNAr reactions. Electron-donating groups can direct nucleophilic attack to the C2 position, potentially leading to a higher proportion of the C2-substituted product than in an unsubstituted 2,4-dichloropyrimidine.[2][4] For palladium-catalyzed cross-coupling reactions, the electronic effect of the C6-substituent is also a factor to consider, although catalyst and ligand effects often play a more dominant role.
Q3: Is it possible to achieve selective C2 functionalization of this compound?
A3: Yes, achieving C2 selectivity is possible but often requires specific conditions to override the inherent preference for C4 reactivity. For C-S cross-coupling reactions, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective substitution.[1][5][6] This represents a significant inversion of the typical regioselectivity. For SNAr reactions, the presence of an electron-donating group at C6, like your ethyl group, can enhance C2 selectivity.[2][4]
Q4: Which reaction conditions generally favor C4 selectivity?
A4: For traditional palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, standard catalysts such as Pd(PPh₃)₄ often lead to preferential substitution at the C4 position.[7][8] Similarly, in SNAr reactions, less sterically hindered nucleophiles and standard reaction conditions will typically yield the C4-substituted product as the major isomer.[1][2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with an amine or thiol yields a difficult-to-separate mixture of C2 and C4 isomers.
| Potential Cause | Recommended Solution |
| Reaction Temperature | Lowering the reaction temperature may improve selectivity. Kinetic control at lower temperatures can favor one isomer over the other. |
| Solvent Polarity | The polarity of the solvent can influence the reaction pathway. Screen a range of solvents (e.g., polar aprotic like DMF, DMSO, or less polar like THF, Dioxane) to find optimal conditions. |
| Nature of the Base | The strength and steric bulk of the base used can affect the nucleophilicity of your reagent and the reaction's regioselectivity. Experiment with different organic or inorganic bases. |
| Steric Hindrance | A bulkier nucleophile may favor substitution at the less sterically hindered C4 position. Conversely, for certain substrates, steric interactions can be exploited to direct substitution. |
Issue 2: Low Yield of the Desired Regioisomer in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling with an arylboronic acid is giving low conversion to the desired C4- or C2-arylated product.
| Potential Cause | Recommended Solution |
| Catalyst and Ligand Choice | This is a critical factor for regioselectivity. For C4 selectivity, traditional phosphine ligands are often effective.[7][8] For C2 selectivity, consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5][9] |
| Base | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its solubility can significantly impact the catalytic cycle. An empirical screening of bases is recommended. |
| Reaction Temperature | Microwave-assisted heating can significantly shorten reaction times and improve yields for C4-selective Suzuki couplings.[7][8] For sensitive substrates, lower temperatures for longer durations may be necessary. |
| Protodeboronation of Boronic Acid | The presence of water and a strong base can lead to the cleavage of the C-B bond.[9] Running the reaction under anhydrous conditions or using a milder base can mitigate this side reaction. |
Issue 3: Difficulty in Achieving C2-Selective Sonogashira Coupling
Problem: The Sonogashira coupling with a terminal alkyne predominantly yields the C4-substituted product.
| Potential Cause | Recommended Solution |
| Inherent Reactivity | The C4 position is more reactive in Sonogashira couplings as well.[10][11] |
| Stepwise Functionalization | Exploit the differential reactivity. Perform a regioselective Sonogashira coupling at the C4 position first. Isolate the C4-alkynylated product and then perform a second coupling or substitution reaction at the C2 position.[10][11] |
| Catalyst System | While less common, screening different palladium sources and copper co-catalysts, along with various ligands and solvents, might reveal conditions that favor C2 coupling. |
Data Presentation
Table 1: Effect of Palladium Precatalyst on C-S Cross-Coupling Regioselectivity
| Precatalyst | Ligand | C2:C4 Ratio | Yield (%) |
| (η³-tBu-indenyl)PdCl | IPent | >20:1 | 95 |
| (η³-tBu-indenyl)PdCl | IPr | 10:1 | 80 |
| (η³-tBu-indenyl)PdCl | IMes | 5:1 | 75 |
| Pd-PEPPSI-IPent | IPent | 1:22 | 90 |
| No Catalyst (SNAr) | - | ~1:6 | - |
Data adapted from studies on 2,4-dichloropyrimidine and may serve as a starting point for this compound.[1]
Table 2: Optimization of Microwave-Assisted C4-Selective Suzuki Coupling
| Temperature (°C) | Time (min) | Yield of C4-product (%) |
| 80 | 15 | 75 |
| 100 | 15 | 81 |
| 120 | 15 | 78 |
| 140 | 15 | 70 |
Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, in an appropriate solvent under microwave irradiation. Data suggests an optimal temperature around 100°C.[7]
Experimental Protocols
Protocol 1: General Procedure for C2-Selective C-S Cross-Coupling
-
To a reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the desired thiol (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., (η³-tBu-indenyl)PdCl(IPent), 2 mol%) and the appropriate anhydrous, degassed solvent (e.g., THF).
-
Stir the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.5-2 mol%), and K₂CO₃ (2.0 equiv.).
-
Add a suitable degassed solvent system (e.g., dioxane/water).
-
Seal the vessel and heat the mixture in a microwave reactor to the optimized temperature (e.g., 100-120 °C) for the determined time (e.g., 15-30 minutes).[7]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the C4-arylated pyrimidine.
Visualizations
Caption: Factors influencing regioselective functionalization pathways.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling of 2,4-Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,4-dichloropyrimidines. Below you will find structured advice to address common experimental challenges, detailed experimental protocols, and comparative data to aid in reaction optimization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Suzuki coupling of 2,4-dichloropyrimidines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Mono-Coupled Product
-
Question: My Suzuki coupling reaction with 2,4-dichloropyrimidine is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low to no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Inactive Catalyst: The active Pd(0) species is oxygen-sensitive and can be easily deactivated.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents. Using a fresh bottle of the palladium catalyst or a reliable pre-catalyst is also advisable.[1]
-
Poor Reagent Quality: The boronic acid may have undergone degradation through protodeboronation.[1][3] Using fresh boronic acid is crucial. An excess of the boronic acid (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[1] Additionally, verify the purity of your 2,4-dichloropyrimidine starting material.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the specific substrates.[1] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, DMF, THF, or alcoholic solvent mixtures) can lead to significant improvements.[1][4][5]
-
Ligand Issues: The chosen ligand may not be suitable for the electron-deficient pyrimidine ring.[1] For challenging substrates, consider screening bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6]
-
Issue 2: Formation of Significant Amounts of Homocoupling Product
-
Question: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. How can I minimize this homocoupling side reaction?
-
Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings.[5] It is often caused by:
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it can lead to side reactions.[1] Optimizing the base and solvent combination can enhance the rate of transmetalation. Ensure the base is sufficiently strong and soluble.[1]
-
Presence of Oxygen: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is essential.
-
Catalyst Quality: Using a high-purity palladium source can help minimize this side reaction.[1] Reactions displaying lower yields are often contaminated with larger amounts of boronic acid homocoupling products, which complicates purification.[5]
-
Issue 3: Protodeboronation of the Boronic Acid
-
Question: My starting boronic acid appears to be unstable under the reaction conditions, leading to the formation of an arene byproduct. What is happening and how can I prevent it?
-
Answer: You are likely observing protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This is a common issue with boronic acids, especially under basic conditions.[3][7]
-
Reaction Conditions: The propensity for protodeboronation is highly dependent on the reaction conditions.[3] High temperatures and certain bases can exacerbate this issue.[2] Consider using milder bases or lower reaction temperatures.
-
Boronic Acid Stability: Some boronic acids are inherently less stable. Using "slow release" strategies with MIDA boronate esters or organotrifluoroborates can be beneficial for notoriously unstable boronic acids, as this keeps the concentration of the free boronic acid low throughout the reaction.[3]
-
Issue 4: Dehalogenation of the 2,4-Dichloropyrimidine
-
Question: I am detecting the presence of 2-chloropyrimidine or pyrimidine in my reaction mixture, indicating dehalogenation. What causes this and what can I do to suppress it?
-
Answer: Dehalogenation is the reduction of the carbon-halogen bond, replacing the halogen with a hydrogen atom.[6] This side reaction lowers the yield of the desired coupled product.
-
Mechanism: The primary cause is often the formation of a palladium-hydride (Pd-H) species.[6] This can arise from reactions with the base, solvent (especially alcohols), or trace amounts of water.[6]
-
Solutions:
-
Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[6]
-
Solvent: Be mindful of the solvent as a potential hydride source.[6] If using anhydrous conditions, ensure all reagents and solvents are rigorously dry.[6]
-
Ligand Selection: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation.[6]
-
-
Issue 5: Poor Regioselectivity (Formation of the C2-substituted isomer or the di-substituted product)
-
Question: My reaction is producing a mixture of C4- and C2-substituted pyrimidines, or it is proceeding to the di-substituted product. How can I improve the regioselectivity for the C4-mono-substituted product?
-
Answer: The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidine generally favors substitution at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[4][5] However, reaction conditions can influence this outcome.
-
Formation of the C2-isomer: While C4 selectivity is typical, the formation of the C2-substituted side product can occur, though usually in small amounts (e.g., less than 8%).[8] The choice of catalyst and ligand can be critical in controlling regioselectivity.[1] In some cases, specialized N-heterocyclic carbene ligands have been shown to favor C2-selectivity.[9]
-
Formation of the di-substituted product: The formation of the 2,4-disubstituted pyrimidine can occur, especially at higher temperatures.[4][10] To favor mono-substitution, carefully control the reaction temperature and stoichiometry of the boronic acid. Using a slight excess of the 2,4-dichloropyrimidine may also help.
-
Data Presentation
The following tables summarize quantitative data from literature to aid in the selection of reaction conditions.
Table 1: Effect of Solvent on the Yield of 4-phenyl-2-chloropyrimidine
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1,4-dioxane | 100 | 71 | [8] |
| 2 | isopropanol | 80 | 52 | [8] |
| 3 | THF | 60 | 38 | [8] |
| 4 | DMF | 100 | 31 | [8] |
| Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h.[8] |
Table 2: Catalyst Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Entry | Catalyst | Ligand | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | - | 71 | [2] |
| 2 | PdCl₂(PPh₃)₂ | - | 36 | [8] |
| 3 | Pd₂(dba)₃·CHCl₃ | - | 35 | [2] |
| 4 | Pd(OAc)₂ | PPh₃ | 78 | [8] |
| 5 | Pd₂(dba)₃ | - | <5 | [2] |
| Conditions vary across studies but generally involve K₂CO₃ as the base in 1,4-dioxane. |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure optimized for high yields and short reaction times.[4][8]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 100°C for 15 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Procedure for Suzuki Coupling
This protocol is a more traditional approach for Suzuki coupling.[4][10]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve/suspend 2,4-dichloropyrimidine (1.0 mmol) in the chosen solvent (e.g., 1,4-dioxane, 7 mL).
-
Degassing: Displace the air in the flask with an inert gas (argon or nitrogen).
-
Reagent Addition: Add K₂CO₃ (3.0 mmol), the arylboronic acid (1.0 mmol), and Pd(PPh₃)₄ (5 mol%).
-
Heating: Stir the mixture under an inert atmosphere at the desired temperature (e.g., 100°C) for the required time (typically monitored by TLC or LC-MS, can be up to 24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate the solvent, and purify the residue by column chromatography.
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle and Major Side Reactions
Caption: Catalytic cycle of Suzuki coupling and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
Technical Support Center: Purification of 2,4-Disubstituted Pyrimidine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-disubstituted pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.
Troubleshooting Guides
This section addresses common problems encountered during the purification of 2,4-disubstituted pyrimidine derivatives, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Recovery of the Target Compound After Column Chromatography
Question: I am losing a significant amount of my desired 2,4-disubstituted pyrimidine derivative during silica gel column chromatography. What could be the cause and how can I improve the yield?
Answer: Low recovery from silica gel chromatography can stem from several factors, primarily related to the compound's stability and its interaction with the stationary phase.
-
Potential Causes & Solutions:
-
Compound Instability on Silica Gel: Some pyrimidine derivatives can be unstable on acidic silica gel, leading to degradation.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine. Alternatively, consider using a different stationary phase like alumina.
-
-
Irreversible Adsorption: Highly polar compounds or those with multiple hydrogen bond donors/acceptors can bind strongly and irreversibly to the silica gel.
-
Solution: Gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of your compound. If the compound remains on the column, a stronger, more polar solvent system, potentially including a small percentage of methanol or ammonia in dichloromethane, may be necessary.
-
-
Improper Solvent System Selection: An inappropriate solvent system can lead to poor separation and broad peaks, resulting in the collection of mixed fractions and apparent loss of the pure compound.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation from impurities.[1]
-
-
Issue 2: Co-elution of the Product with an Impurity of Similar Polarity
Question: My 2,4-disubstituted pyrimidine derivative is co-eluting with an impurity during column chromatography, and I cannot achieve baseline separation. How can I resolve this?
Answer: Separating compounds with similar polarities is a common challenge in chromatography. Several strategies can be employed to enhance resolution.
-
Potential Causes & Solutions:
-
Isomeric Impurities: The synthesis of disubstituted pyrimidines can sometimes lead to the formation of positional isomers (e.g., 2,6-disubstituted isomers) which often have very similar polarities to the desired 2,4-disubstituted product.
-
Solution: Experiment with different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane/methanol or even employing a ternary mixture can improve separation. For very challenging separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique.
-
-
Suboptimal Chromatographic Conditions: The choice of stationary phase and elution method can significantly impact separation.
-
Solution: If using normal-phase chromatography, consider switching to a reverse-phase C18 column, which separates compounds based on hydrophobicity rather than polarity. Additionally, employing a shallow gradient during elution, where the solvent polarity is increased very slowly, can significantly improve the resolution of closely eluting compounds.
-
-
Issue 3: The Purified Compound Appears Colored or Degraded After Purification
Question: After purification, my 2,4-disubstituted pyrimidine derivative, which should be a white solid, has a yellowish or brownish tint, and NMR analysis shows signs of degradation. What is happening?
Answer: Discoloration and degradation are often signs of compound instability during the purification or work-up process.
-
Potential Causes & Solutions:
-
Oxidation: Some pyrimidine derivatives, particularly those with electron-donating groups like amino substituents, can be susceptible to oxidation, which is often accelerated by exposure to air and light.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use solvents that have been degassed to remove dissolved oxygen. Store the purified compound in a dark, cool, and dry place, preferably under an inert atmosphere.
-
-
Instability in Solvents: Certain solvents can promote the degradation of sensitive compounds. For example, some pyrimidine derivatives are known to be unstable in dimethyl sulfoxide (DMSO), especially if water is present.[2]
-
Solution: If you suspect solvent-induced degradation, try to remove the solvent as quickly as possible under reduced pressure at a low temperature. If the compound needs to be stored in solution, choose a more inert solvent and store at low temperatures.
-
-
Acid-Catalyzed Decomposition: As mentioned earlier, the acidic nature of silica gel can cause the degradation of acid-sensitive compounds.
-
Solution: Neutralize the silica gel with triethylamine or use an alternative stationary phase like alumina.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 2,4-disubstituted pyrimidine derivatives?
A1: Flash column chromatography on silica gel is the most widely used and versatile method for the routine purification of these compounds.[1] It is effective for separating the target compound from starting materials, reagents, and many by-products. For more challenging separations, such as resolving closely related isomers or achieving very high purity (>99.5%), preparative HPLC is often employed.[3] Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent can be found.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is typically determined by running preliminary TLC plates of the crude reaction mixture. A good solvent system will show clear separation between your desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.[1] Common solvent systems for 2,4-disubstituted pyrimidines include mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.
Q3: My compound is a solid. Should I use recrystallization instead of chromatography?
A3: Recrystallization can be an excellent and scalable purification method for solid compounds if a suitable solvent is identified. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. If your compound is highly impure or if impurities have similar solubility profiles, column chromatography will likely be more effective.
Q4: What are some common impurities I might encounter in the synthesis of 2,4-disubstituted pyrimidines?
A4: Common impurities can include unreacted starting materials, excess reagents, and side-products from the reaction. Depending on the synthetic route, you may also encounter:
-
Positional isomers: For example, if the synthesis is not completely regioselective, you may have a mixture of 2,4- and 2,6-disubstituted pyrimidines.
-
Over-alkylation or over-acylation products: If the reaction involves alkylation or acylation, it's possible to get multiple substitutions on the pyrimidine ring.
-
By-products from competing reactions: In some syntheses, like the Biginelli reaction, alternative reaction pathways can lead to the formation of different heterocyclic systems, such as dihydropyridines.
Q5: How can I confirm the purity of my final compound?
A5: The purity of the final 2,4-disubstituted pyrimidine derivative should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and can often detect impurities not visible by TLC. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the compound and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound. For crystalline solids, melting point analysis can also be a good indicator of purity.
Data Presentation
Table 1: Comparison of Purification Techniques for 2,4-Disubstituted Pyrimidine Derivatives
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Variable (50-90%) | Cost-effective, scalable, can yield highly pure crystalline material. | Finding a suitable solvent can be time-consuming, not effective for all compounds or for removing all types of impurities. |
| Flash Column Chromatography | Good (>95%) | Good (70-95%) | Widely applicable, good for separating compounds with different polarities.[1] | Can be time-consuming, may lead to compound degradation on silica, solvent consumption can be high. |
| Preparative HPLC | Excellent (>99.5%) | Good (80-95%) | High resolution, excellent for separating closely related compounds and isomers.[3] | Expensive, lower capacity than flash chromatography, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 2,4-disubstituted pyrimidine derivative in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure to start the flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification and analysis of 2,4-disubstituted pyrimidine derivatives.
Caption: Troubleshooting decision tree for purification issues of 2,4-disubstituted pyrimidines.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a dichloropyrimidine is resulting in a low yield. What are the primary parameters to investigate?
A1: Low yields in the Buchwald-Hartwig amination of dichloropyrimidines can often be attributed to the catalyst system, base selection, solvent, or reaction temperature. The interplay between the palladium precursor, ligand, and base is particularly critical for catalytic activity.[1] Sterically hindered biarylphosphine ligands such as XPhos and DavePhos are often effective for these types of couplings.[1][2][3] Additionally, ensuring the use of a high-quality palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, is essential. For consistent results, consider utilizing a pre-formed palladium-ligand complex.[1]
Q2: I'm observing poor regioselectivity in the amination of my dichloropyrimidine. How can I control which chlorine atom reacts?
A2: Regioselectivity is a common challenge and is influenced by the reaction conditions. For palladium-catalyzed reactions, the choice of ligand can significantly impact which position is substituted.[2] A systematic screening of different ligands is a valuable approach to direct the amination to the desired chloro position.[2] In some cases, the choice of base and solvent can also influence the C2/C6 or C2/C4 selectivity.[2][4] For instance, using LiHMDS as the base in THF has been shown to afford high regioselectivity for the C4-amination of 6-aryl-2,4-dichloropyrimidines.[4]
Q3: Can I perform a double amination on a dichloropyrimidine using the Buchwald-Hartwig reaction?
A3: Yes, but the second amination can be more challenging. The introduction of the first amino group is often achievable via a catalyst-free Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] However, this electron-donating group deactivates the pyrimidine ring, making the second nucleophilic attack more difficult.[3] The palladium-catalyzed Buchwald-Hartwig amination is frequently the preferred method for introducing the second amino group due to its higher efficiency with less reactive aryl chlorides.[2]
Q4: What are the most common bases used, and how do I choose the right one?
A4: The choice of base is critical and depends on whether the reaction is catalyst-free or palladium-catalyzed. For catalyst-free SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[2][3] For palladium-catalyzed aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed to achieve good results.[1][2] However, if your substrate is sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures.[1]
Troubleshooting Guide
Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent degradation. Consider using a pre-formed catalyst complex for more reliable activation.[1] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like DavePhos, Ph-JosiPhos, or bidentate ligands like BINAP are often effective.[2][3] |
| Inappropriate Base | For Pd-catalyzed reactions, strong bases like NaOtBu or LiHMDS are generally preferred.[2] If using weaker bases like K₂CO₃, higher temperatures may be required.[1] The base should be finely powdered and anhydrous. |
| Insufficient Temperature | Buchwald-Hartwig reactions often require elevated temperatures, typically in the 80-120 °C range.[2] If the reaction is sluggish at a lower temperature, a gradual increase may improve the conversion rate.[1] |
| Solvent Issues | Anhydrous aprotic solvents like toluene, dioxane, or THF are commonly used.[1][2][5] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[1] The solubility of all reagents, including the base, is important for reaction efficiency.[6] |
| Poor Quality Reagents | Use fresh, high-purity dichloropyrimidine and amine. Ensure all reagents are anhydrous, as moisture can significantly hinder the reaction. |
Poor Regioselectivity
| Potential Cause | Recommended Solution |
| Sub-optimal Ligand | The ligand plays a critical role in determining regioselectivity.[2] Screen a variety of monodentate and bidentate phosphine ligands to find the optimal one for your specific substrate. For example, dppb has been shown to be a highly active and selective ligand for C4-amination of certain dichloropyrimidines.[4] |
| Incorrect Base/Solvent Combination | The combination of base and solvent can influence the reaction outcome. For example, LiHMDS in THF has been reported to provide excellent C4-selectivity.[4] It is advisable to screen different base and solvent combinations. |
| Competitive SNAr Reaction | If the amine is added to the dichloropyrimidine before the catalyst and base are premixed, a non-catalyzed SNAr reaction can occur, leading to lower regioselectivity.[4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Mono-Amination of a Dichloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox or under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[2][5]
-
Reagent Addition: Add the dichloropyrimidine (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.[2][5]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1 M with respect to the pyrimidine) via syringe.[1][2][5]
-
Reaction: Seal the tube or vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[2][5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-6-ethylpyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2,4-dichloro-6-ethylpyrimidine and its derivatives. While specific industrial-scale data for the 6-ethyl derivative is limited, the guidance provided is based on established principles for pyrimidine synthesis and detailed process information for the closely related 2,4-dichloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for the large-scale production of this compound?
A1: The most common and industrially viable route is a two-step process. The first step involves the synthesis of the precursor, 6-ethyluracil, through the condensation of ethyl 3-oxopentanoate with urea. The second step is the chlorination of 6-ethyluracil, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.[1]
Q2: What are the primary safety concerns when handling the synthesis of this compound on a larger scale?
A2: The primary safety concerns are the handling of corrosive and reactive reagents like phosphorus oxychloride and managing the exothermic nature of the chlorination reaction. Phosphorus oxychloride is highly corrosive and reacts violently with water.[2] The reaction to form the dichloropyrimidine can be highly exothermic, and proper temperature control is crucial to prevent a runaway reaction.[3] The final product, this compound, is also expected to be a corrosive solid that can cause severe skin burns and eye damage.[4]
Q3: What are the common side reactions to be aware of during the synthesis?
A3: During the synthesis of the 6-ethyluracil precursor, side reactions can include self-condensation of the ketoester or incomplete cyclization. In the subsequent chlorination step with POCl₃, incomplete reaction can lead to the presence of mono-chlorinated intermediates. At elevated temperatures, decomposition of starting materials or the product can also occur, leading to colored impurities.[5]
Q4: How can the progress of the reaction and the purity of the final product be monitored?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of the starting material (e.g., 6-ethyluracil) and the formation of the product and any impurities. Thin Layer Chromatography (TLC) can also be used for quick in-process checks. The purity of the final product can be assessed by HPLC, Gas Chromatography (GC), and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Q5: What challenges can be expected during the purification of this compound at an industrial scale?
A5: On a large scale, purification can be challenging. Common methods include recrystallization and distillation. Challenges may include the removal of residual phosphorus-containing byproducts from the use of POCl₃, which can be addressed by careful quenching and washing steps. The choice of an appropriate solvent for recrystallization is critical to ensure high purity and yield, and may differ from lab-scale procedures due to solubility and safety considerations at scale.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated product weight is significantly lower than the theoretical yield.
-
Large amounts of starting material or intermediates are observed in the crude product analysis.
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Degradation: The reaction temperature may be too high, leading to the decomposition of the starting material or product.
-
Suboptimal Stoichiometry: Incorrect molar ratio of the chlorinating agent.
-
Inefficient Work-up: Product loss during quenching, extraction, or purification phases.
Recommended Solutions:
-
Reaction Monitoring: Monitor the reaction progress using HPLC or TLC to ensure the complete consumption of the starting material before proceeding with the work-up.
-
Temperature Optimization: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion without causing degradation.
-
Stoichiometry Adjustment: Ensure the correct molar equivalents of the chlorinating agent are used. An excess is often required, but a large excess can lead to more byproducts and a more hazardous quench.
-
Work-up Optimization: Optimize the quenching procedure by slowly adding the reaction mixture to a cold solution (e.g., ice-water) with vigorous stirring to control the exotherm. Ensure efficient extraction with a suitable solvent and minimize losses during solvent removal and recrystallization.
Issue 2: Formation of Colored Impurities
Symptoms:
-
The isolated product is off-white, yellow, or brown instead of a white solid.
-
Additional peaks are observed in the HPLC or GC chromatogram.
Possible Causes:
-
Reaction Temperature Too High: Elevated temperatures can lead to the decomposition of the pyrimidine ring or side reactions.
-
Presence of Oxygen: Air sensitivity of reactants or intermediates at high temperatures.
-
Impurities in Starting Materials: The quality of the starting 6-ethyluracil can impact the color of the final product.
Recommended Solutions:
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purification of Starting Material: Ensure the 6-ethyluracil is of high purity before use.
-
Decolorization: Use activated carbon during the recrystallization step to remove colored impurities.
Issue 3: Runaway Reaction During Chlorination
Symptoms:
-
A rapid and uncontrolled increase in reaction temperature and pressure.
-
Vigorous gas evolution.
Possible Causes:
-
Rapid Addition of Reagents: Adding the chlorinating agent too quickly.
-
Inadequate Cooling: The cooling system is insufficient for the scale of the reaction.
-
Concentrated Reaction Mixture: A high concentration of reactants can lead to a rapid generation of heat.
Recommended Solutions:
-
Controlled Addition: Add the chlorinating agent portion-wise or via a dropping funnel at a controlled rate to manage the exotherm.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Use of a Co-solvent: In some cases, a high-boiling inert solvent can be used to help moderate the reaction temperature.
-
Scale-up Studies: Perform calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction before attempting a large-scale synthesis.
Data Presentation
Table 1: Kilogram-Scale Synthesis of 2,4-Dichloro-6-methylpyrimidine
| Parameter | Value |
| Starting Material | 6-Methyluracil (1.0 kg, 7.9 mol) |
| Chlorinating Agent | POCl₃ (8.0 L) |
| Reaction Temperature | 90-100 °C |
| Reaction Time | ~8 hours |
| Work-up | Concentration, addition of DCM, quenching with 25% aq. K₂CO₃ |
| Isolated Yield | 90% (2.1 kg) |
| Purity (by HPLC) | 99.4% |
Data extracted from a kilogram-scale synthesis protocol for 2,4-dichloro-6-methylpyrimidine, which serves as a reference for the ethyl analogue.[4]
Table 2: Physical and Safety Data for 2,4-Dichloro-6-methylpyrimidine
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 44-47 °C |
| Boiling Point | 219 °C |
| Hazard Statements | H314: Causes severe skin burns and eye damage |
This data is for the 6-methyl derivative and is expected to be similar for the 6-ethyl derivative.[6]
Experimental Protocols
Protocol 1: Synthesis of 6-Ethyluracil (Lab Scale)
This protocol is for the synthesis of the precursor to this compound.
Materials:
-
Urea (4.2 g, 69.4 mmol)
-
Ethyl 3-oxopentanoate (5.0 g, 34.7 mmol)
-
Sodium ethoxide (40.0 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a suitable reaction vessel, dissolve sodium ethoxide in ethanol.
-
Add urea and ethyl 3-oxopentanoate to the solution.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-ethyluracil.[1]
-
The product can be further purified by recrystallization from water.[1]
Protocol 2: General Procedure for Large-Scale Synthesis of 2,4-Dichloro-6-alkylpyrimidine
This protocol is adapted from a kilogram-scale synthesis of 2,4-dichloro-6-methylpyrimidine and can be used as a starting point for the 6-ethyl derivative.[4]
Materials:
-
6-Alkyluracil (e.g., 6-ethyluracil) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (~8 volumes)
-
Dichloromethane (DCM)
-
25% Aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge the 6-alkyluracil and POCl₃ into a suitable reactor under an inert atmosphere.
-
Heat the mixture with stirring to 90-100 °C. The reaction mixture should become a clear solution after a few hours.
-
Maintain the reaction at this temperature for approximately 8 hours, monitoring the consumption of the starting material by HPLC.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess POCl₃.
-
Carefully add DCM to the residue.
-
Slowly add the resulting solution dropwise to a cold 25% aqueous K₂CO₃ solution with vigorous stirring, maintaining the temperature below 40 °C. The final pH of the aqueous layer should be around 3-4.
-
Separate the organic phase. Extract the aqueous phase with DCM.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter and wash the filter cake with DCM.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude product.
-
The solid can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: General synthetic pathway for this compound.
References
- 1. jppres.com [jppres.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding over-substitution in reactions with 2,4-Dichloro-6-ethylpyrimidine
Welcome to the technical support center for 2,4-Dichloro-6-ethylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile synthetic intermediate. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to help you avoid common pitfalls, particularly the issue of over-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity of the chlorine atoms at the C2 and C4 positions of this compound?
Generally, in nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position of 2,4-dichloropyrimidines is more reactive than the chlorine at the C2 position.[1][2] This is attributed to the C4 position having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic.[1] However, the presence of the electron-donating ethyl group at the C6 position can influence this selectivity.[3][4][5]
Q2: How does the C6-ethyl group affect the regioselectivity of substitution?
Electron-donating groups (EDGs) at the C6 position of a 2,4-dichloropyrimidine can alter the typical C4 selectivity and may favor substitution at the C2 position.[1][3][4][5] This is because the EDG can increase the electron density at the C4 position, making it less electrophilic, and comparatively increase the reactivity of the C2 position. Therefore, with this compound, a mixture of C2 and C4 substituted products is often possible, and achieving high selectivity can be challenging.
Q3: I am observing significant amounts of the di-substituted product. How can I favor mono-substitution?
Over-substitution, leading to the di-substituted product, is a common issue. To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.
-
Lower Reaction Temperature: Lowering the temperature can often improve selectivity by favoring the kinetic product and reducing the rate of the second substitution.[1]
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.[1]
-
Order of Addition: Adding the pre-mixed nucleophile and base solution slowly to the solution of this compound can sometimes improve selectivity.[1]
Q4: Can the choice of solvent and base influence the outcome of the reaction?
Absolutely. The solvent and base are critical parameters for controlling selectivity.[1][2] For instance, to favor C4 substitution, conditions such as n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective for some 2,4-dichloropyrimidines.[2] It is highly recommended to screen a range of solvents and bases to find the optimal conditions for your specific nucleophile and desired outcome.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Insufficiently nucleophilic reagent.2. Reaction temperature is too low.3. Inappropriate solvent or base. | 1. Use a stronger nucleophile or consider adding an activating agent.2. Gradually and cautiously increase the reaction temperature while monitoring for side product formation.3. Screen a range of solvents (e.g., THF, DMF, 1,4-dioxane, isopropanol) and bases (e.g., K2CO3, DIPEA, LiHMDS) to identify optimal conditions.[1][6] |
| Formation of Di-substituted Product | 1. Excess nucleophile used.2. Reaction run for too long or at too high a temperature. | 1. Carefully control the stoichiometry of the nucleophile (use a slight excess, e.g., 1.1 eq).2. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized.3. Lowering the reaction temperature can improve selectivity for mono-substitution.[1] |
| Mixture of C2 and C4 Isomers | 1. The C6-ethyl group influences selectivity, leading to a mixture of isomers.2. Reaction conditions are not optimized for the desired isomer. | 1. Systematically screen different solvents, bases, and temperatures to optimize for the desired isomer.2. For aminations, consider a Palladium-catalyzed approach, which often strongly favors C4-substitution.[1] |
| Difficulty Achieving C2-Substitution | 1. C4 is the inherently more reactive site.2. The C6-ethyl group's directing effect is not strong enough under the current conditions. | 1. While the C6-ethyl group does favor C2 substitution to an extent, specific conditions might be required to enhance this. Experiment with different solvents and bases.2. For certain nucleophiles, such as specific thiols with a suitable palladium catalyst, C2 selectivity can be achieved.[7][8] |
Experimental Protocols
General Protocol for Selective Mono-substitution (Favoring C4)
This protocol is a general starting point and may require optimization for your specific nucleophile.
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., n-butanol or THF).
-
Nucleophile/Base Mixture: In a separate dry vessel, mix your nucleophile (1.1 eq) with a suitable base (e.g., DIPEA, 1.2 eq).
-
Reaction Execution: Slowly add the nucleophile/base mixture to the solution of this compound at room temperature or a pre-determined optimal temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography).
Visualizations
Logical Flow for Troubleshooting Isomer Formation
Caption: A flowchart to guide decisions when a mixture of C2 and C4 isomers is obtained.
Factors Influencing Regioselectivity
Caption: Factors influencing the C2 vs. C4 regioselectivity in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Cross-Coupling Reactions of Sulfur-Containing Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions of sulfur-containing pyrimidines. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible outcomes.
Troubleshooting Guide
Low yields, stalled reactions, or complete reaction failure are common hurdles when working with sulfur-containing pyrimidines due to their propensity to poison palladium catalysts. The following guide, presented in a question-and-answer format, addresses specific issues you may encounter.
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a sulfur-containing pyrimidine is showing low to no conversion. What are the primary causes and how can I troubleshoot this?
Answer: Low or no conversion is the most common issue and typically points towards catalyst deactivation or suboptimal reaction conditions. The sulfur atom in the pyrimidine ring, and to a lesser extent the nitrogen atoms, can strongly coordinate to the palladium catalyst, leading to its deactivation.[1][2]
Here is a systematic approach to troubleshooting:
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-conversion cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically shield the palladium center from the sulfur atom and promote faster reductive elimination, outcompeting catalyst deactivation. Consider using advanced pre-catalysts (e.g., G3 or G4 palladacycles) that ensure efficient generation of the active Pd(0) species.
-
-
Catalyst Loading: The effective catalyst concentration may be lower than anticipated due to poisoning.
-
Solution: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[4]
-
-
Purity of Starting Materials: Impurities in your sulfur-containing pyrimidine or coupling partner can introduce additional catalyst poisons.
-
Solution: Ensure the purity of your substrates. Recrystallize or chromatograph the sulfur-containing pyrimidine if necessary. Boronic acids are prone to degradation; use fresh or recently purified batches.
-
-
Reaction Conditions (Base, Solvent, Temperature): The reaction environment plays a crucial role in catalyst stability and activity.
-
Base: The choice of base is critical. Stronger bases can sometimes accelerate the desired reaction, but milder bases might be more compatible with sensitive functional groups. Common bases to screen include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5]
-
Solvent: Solvents like dioxane, toluene, or THF, often with a small amount of water, are commonly used.[5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Ensure solvents are anhydrous (unless water is intentionally added) and thoroughly degassed to prevent catalyst oxidation.[6]
-
Temperature: Increasing the temperature can sometimes overcome a high activation barrier but may also accelerate catalyst decomposition. Monitor the reaction for the formation of palladium black, a sign of catalyst agglomeration and deactivation.
-
Question 2: My reaction with a thiophene-containing boronic acid and a chloropyrimidine failed, while other arylboronic acids work. What is the likely issue?
Answer: This strongly suggests that the sulfur atom in the thiophene ring is poisoning your palladium catalyst.[5] Thiophene and its derivatives are well-known catalyst poisons in various transition-metal-catalyzed reactions.
-
Solution:
-
Ligand Choice: Switch to a more robust ligand system, such as the Buchwald biarylphosphine ligands (XPhos, SPhos) or NHC ligands, which are known to be more resistant to sulfur poisoning.
-
Catalyst Loading: Increase the catalyst loading to 3-5 mol%.
-
Reaction Conditions: Use milder reaction conditions (lower temperature, if possible) to minimize irreversible catalyst deactivation. A solvent system like aqueous n-butanol has been shown to be effective for Suzuki couplings of aryl chlorides with thiopheneboronic acids.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst poisoning by sulfur-containing pyrimidines?
A1: The primary mechanism is the strong coordination (chemisorption) of the sulfur atom to the palladium metal center.[1] This forms a stable palladium-sulfur bond, which blocks the active sites required for the catalytic cycle.[8][9] In some cases, this can lead to the formation of catalytically inactive palladium sulfide (PdS) species. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium, further contributing to catalyst inhibition.[10]
Caption: Simplified mechanism of palladium catalyst deactivation by sulfur.
Q2: Are all sulfur functional groups on a pyrimidine equally problematic?
A2: No. The extent of catalyst poisoning depends on the oxidation state and steric accessibility of the sulfur atom. Unprotected thiols (-SH) are generally more potent poisons than thioethers (-SR) or sulfones (-SO₂R). The electron density on the sulfur atom influences its ability to coordinate to the palladium center.
Q3: For a 2,4-dichloropyrimidine, which position is typically more reactive in a Suzuki or Buchwald-Hartwig reaction?
A3: In the absence of strongly influencing substituents, the C4 position of a 2,4-dichloropyrimidine is generally more reactive towards cross-coupling and nucleophilic aromatic substitution.[5][11] However, recent studies have shown that C2-selectivity can be achieved in C-S coupling reactions by using bulky N-heterocyclic carbene (NHC) ligands.[6]
Q4: Can a sulfur-poisoned palladium catalyst be regenerated?
A4: In some industrial settings, regeneration of sulfur-poisoned catalysts is possible through oxidative treatments.[1] However, in a laboratory setting for solution-phase catalysis, this is generally impractical. It is more effective to prevent poisoning by using robust catalytic systems and pure reagents.
Data Presentation
The following tables summarize quantitative data from the literature for cross-coupling reactions of halogenated pyrimidines, providing a baseline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5]
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 150 | 15 | 80 |
| Pd(dppf)Cl₂ (0.5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 150 | 15 | 65 |
| Pd(OAc)₂/SPhos (0.5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 150 | 15 | 45 |
| Pd₂(dba)₃ (0.5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 150 | 15 | <5 |
Reactions were performed under microwave irradiation.
Table 2: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Heteroarylboronic Acids [12]
| Boronic Acid | Precatalyst (mol%) | Base | Solvent | Yield (%) |
| Benzo[b]furan-2-boronic acid | [Pd(cinnamyl)Cl(IPr)] (0.03) | K₃PO₄ | MeOH/THF | 95 |
| 3-Furanboronic acid | [Pd(cinnamyl)Cl(IPr)] (0.15) | K₃PO₄ | MeOH/THF | 85 |
Yields determined by GC analysis.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for sulfur-containing pyrimidine substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyrimidine with an Arylboronic Acid [5]
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine [11]
-
Reaction Setup: In a glovebox, add the halopyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube or vial.
-
Reagent Addition: Remove the vessel from the glovebox and place it under an inert atmosphere (Nitrogen or Argon). Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.2 equiv.) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal from Pyrimidine Products
This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for removing residual palladium catalysts from pyrimidine-containing products. Below, you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my pyrimidine product? A1: Residual palladium in final products, especially in active pharmaceutical ingredients (APIs), is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1][2][3] Palladium residues can also interfere with downstream reactions and biological assays, leading to unreliable results.[1]
Q2: What are the most common methods for removing palladium catalysts? A2: The most common methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based scavengers, activated carbon), column chromatography, and crystallization.[1][4][5]
Q3: Can the nitrogen atoms in the pyrimidine ring complicate catalyst removal? A3: Yes. The nitrogen atoms in the pyrimidine ring can act as strong ligands, binding tightly to the palladium catalyst.[6] This chelation can make the catalyst more soluble and difficult to remove using standard methods like simple filtration.[6]
Q4: How do I choose the best palladium removal method for my experiment? A4: The optimal method depends on several factors, including the nature of your pyrimidine product (solubility, stability), the form of the palladium residue (homogeneous/soluble or heterogeneous/insoluble), the required level of purity, and the scale of your reaction.[1][7] A decision-making workflow is provided below to guide your selection.
Q5: What are "palladium scavengers" and how do they work? A5: Palladium scavengers are solid-supported materials, often silica-based or polymer-based, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or phosphines.[8][9][10] When added to the reaction mixture, they selectively bind to the palladium, which can then be easily removed by filtration.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your pyrimidine products.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| High palladium levels after filtration through Celite®. | 1. Soluble Palladium Species: Filtration is only effective for heterogeneous (insoluble) catalysts.[8] The pyrimidine product may have chelated with the palladium, making it soluble.[6]2. Fine Catalyst Particles: The catalyst particles (e.g., Pd/C) may be too fine to be trapped by the Celite® pad.[8]3. Colloidal Palladium: The palladium may have formed a colloid, which can pass through the filter.[4] | 1. Switch to a Scavenger: Use a thiol-based or other appropriate scavenger to capture soluble palladium.[8][10]2. Use Activated Carbon: Treat the solution with activated carbon to adsorb the soluble or colloidal palladium before filtration.[1]3. Optimize Filtration: Ensure the Celite® bed is well-packed and at least 1-2 cm thick. Pre-wetting the pad can help. Consider using a finer porosity filter.[4][8] |
| Low efficiency of palladium scavengers. | 1. Incorrect Scavenger: The chosen scavenger may not be effective for the specific oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) or the solvent system.[8]2. Insufficient Loading or Time: The amount of scavenger or the treatment time may be inadequate.[8]3. Product Interference: The pyrimidine product itself might compete with the scavenger for binding to the palladium. | 1. Screen Scavengers: Test a small panel of different scavengers (e.g., thiol, thiourea, triamine-based) to find the most effective one.[8][10]2. Optimize Conditions: Increase the equivalents of the scavenger (typically 3-10 eq. relative to palladium), temperature, or stirring time (from 2 to 24 hours).[1]3. Consider pH Adjustment: Depending on the product's properties, a slight change in pH might disrupt product-palladium chelation, allowing the scavenger to work more effectively. |
| Significant product loss during purification. | 1. Non-specific Adsorption: The pyrimidine product may be adsorbing onto the purification medium, especially activated carbon or some scavengers.[6][9] | 1. Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.[9]2. Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent to recover any adsorbed product.[1]3. Change the Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[2][9] |
| Inconsistent palladium removal from batch to batch. | 1. Variable Palladium Species: The final oxidation state or coordination environment of the palladium may differ slightly between runs.[9] | 1. Standardize Workup: Ensure the reaction quenching and initial workup procedures are consistent for every batch.2. Pre-treatment Step: Consider a mild oxidation or reduction step before scavenging to convert all palladium into a single, more easily removed species.[9] |
Data Presentation
The effectiveness of various palladium removal methods can vary significantly. The tables below summarize typical performance data.
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Reference |
| Activated Carbon (Darco KB-B) | 300 | <1 | 97% | [7] |
| Silica Scavenger (SiliaMetS Thiol) | >1,300 | 2 | 90% | [11] |
| Polymer Scavenger (MP-TMT) | 330 | 7-30 | N/A | [7] |
| Crystallization (with TMT precipitating agent) | 600-650 | <1 (after recrystallization) | N/A | [12] |
| Chromatography followed by Scavenger | >5000 | <100 | N/A | [13][14] |
Table 2: Typical Conditions for Solid-Supported Scavengers
| Scavenger Type | Equivalents (relative to Pd) | Temperature (°C) | Time (hours) | Common Solvents |
| Thiol-based Silica | 3 - 10 | 20 - 60 | 2 - 24 | THF, Toluene, DCM, Ethyl Acetate |
| Activated Carbon | 5 - 10 wt% (of crude product) | 20 - 45 | 2 - 18 | THF, Toluene |
| Trimercaptotriazine (TMT) | 5 (resin-bound) | 20 | 16 - 24 | THF, DCM, Acetonitrile |
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium with Celite® Filtration
This method is effective for insoluble palladium catalysts like Pd/C.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[4]
-
Celite® Pad Preparation: Prepare a pad by packing a 1-2 cm layer of Celite® over filter paper in a Büchner or sintered glass funnel. Gently press to create a compact bed.[1][4]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad, applying a gentle vacuum.[8]
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal Using Activated Carbon
This method is useful for adsorbing soluble palladium and fine particles.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).[1]
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours.[1][9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1] Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrate.[1]
Protocol 3: Palladium Removal Using Solid-Supported Scavengers
This is a highly effective method for removing soluble palladium species.
-
Scavenger Selection: Choose a scavenger appropriate for your palladium species and solvent system (e.g., SiliaMetS® Thiol for Pd(II)).[10]
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[9]
-
Addition of Scavenger: Add the scavenger (typically 3-10 equivalents relative to the palladium content) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating for 2 to 24 hours. The optimal time should be determined experimentally.[1]
-
Filtration: Remove the scavenger by filtration through a simple filter paper or a small plug of cotton.[9]
-
Washing and Concentration: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain your purified product.[8]
Mandatory Visualization
The following diagrams illustrate the decision-making process and general workflows for palladium catalyst removal.
Caption: General experimental workflow for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling C2 vs. C4 Selectivity in Dichloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropyrimidines. The following information is designed to help you navigate the complexities of chemoselective reactions involving these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[1][2][4] However, this inherent selectivity is not absolute and can be influenced by several factors, often resulting in a mixture of C2 and C4 substituted products.[1]
Q2: What factors can influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring: The electronic properties of other substituents on the ring are a critical factor.
-
Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position by altering the electronic distribution of the LUMO.[1][2][5]
-
Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -CF₃) tend to enhance the inherent preference for C4 substitution.[1][6]
-
-
Nature of the Nucleophile: The choice of nucleophile is crucial.
-
While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][6][7]
-
Thiols can be directed to either position depending on the reaction conditions and catalyst used.[8]
-
-
Reaction Conditions: Temperature, solvent, and the base used can all play a crucial role in determining the reaction's outcome.[1][3] For instance, using n-butanol with DIPEA has been reported to favor C4 substitution.[3]
-
Catalysis: The use of metal catalysts can dramatically alter selectivity.
-
Palladium catalysts, particularly for Buchwald-Hartwig amination, have been shown to strongly favor the formation of the C4-substituted product.[1][9]
-
Conversely, specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely achieve C2-selective cross-coupling with thiols.[8][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Navigating the Synthesis of 2,4-Dichloro-6-ethylpyrimidine: A Comparative Guide to Synthetic Pathways
For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 2,4-Dichloro-6-ethylpyrimidine is a crucial building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly approached through a two-step process: the initial formation of a pyrimidine ring to create 6-ethyluracil, followed by a chlorination reaction. While the core strategy is similar, variations in reagents and conditions can significantly impact yield, purity, and scalability. Here, we compare the most common approach with a potential alternative.
| Parameter | Route 1: Urea Condensation & Phosphoryl Chloride Chlorination | Route 2: Urea Condensation & Triphosgene Chlorination |
| Starting Materials | Ethyl propionylacetate, Urea, Phosphoryl chloride (POCl₃) | Ethyl propionylacetate, Urea, Triphosgene |
| Intermediate | 6-Ethyluracil | 6-Ethyluracil |
| Overall Yield | High | Moderate to High |
| Purity | Good to Excellent | Good to Excellent |
| Scalability | Well-established for large-scale production. | Suitable for lab and pilot scale; may require more stringent controls on a large scale due to the handling of phosgene (generated in situ). |
| Safety Considerations | Phosphoryl chloride is corrosive and reacts violently with water. Requires careful handling and quenching procedures. | Triphosgene is a solid and safer to handle than gaseous phosgene, but it is still highly toxic and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. |
| Reaction Conditions | High temperatures for chlorination. | Milder reaction conditions may be possible compared to POCl₃. |
Synthetic Pathway Diagrams
To visually represent the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Route 1: Synthesis via Urea Condensation and POCl₃ Chlorination.
Caption: Route 2: Synthesis via Urea Condensation and Triphosgene Chlorination.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of this compound are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for the specific target molecule.
Route 1: Urea Condensation & Phosphoryl Chloride Chlorination
Step 1: Synthesis of 6-Ethyluracil
This procedure is adapted from the synthesis of 6-methyluracil.
-
Reaction Setup: In a suitable reaction vessel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Condensation: To the sodium ethoxide solution, ethyl propionylacetate and urea are added. The mixture is then heated to reflux for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the precipitated sodium salt of 6-ethyluracil is collected by filtration. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the 6-ethyluracil.
-
Purification: The crude 6-ethyluracil is collected by filtration, washed with water, and can be further purified by recrystallization from water or an appropriate organic solvent.
Step 2: Chlorination of 6-Ethyluracil with Phosphoryl Chloride
This protocol is based on the chlorination of analogous dihydroxypyrimidines.[1]
-
Reaction Setup: 6-Ethyluracil is suspended in an excess of phosphoryl chloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.
-
Chlorination: The mixture is heated to reflux (around 110 °C) and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The excess phosphoryl chloride is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by chromatography or recrystallization. A detailed procedure for a similar compound, 2,4-dichloro-6-methylpyrimidine, reports a yield of 90% with a purity of 99.4% (HPLC).[1]
Route 2: Urea Condensation & Triphosgene Chlorination
Step 1: Synthesis of 6-Ethyluracil
The procedure is identical to Step 1 in Route 1.
Step 2: Chlorination of 6-Ethyluracil with Triphosgene
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a gas scrubber, 6-ethyluracil is suspended in an inert solvent such as toluene or dichloroethane.
-
Chlorination: Triphosgene is added portion-wise to the suspension at room temperature, followed by the addition of a tertiary amine (e.g., triethylamine) as an acid scavenger. The reaction mixture is then heated to reflux until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the solid byproducts (triethylamine hydrochloride) are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford this compound.
Conclusion
Both presented routes offer viable pathways to this compound. The choice between them will likely depend on the scale of the synthesis, available equipment, and safety considerations. The traditional phosphoryl chloride method is well-established and generally provides high yields. The triphosgene-based method offers the advantage of using a solid, more easily handled chlorinating agent, although the in situ generation of phosgene still necessitates stringent safety precautions. For large-scale industrial production, the phosphoryl chloride route is often preferred due to its cost-effectiveness and proven scalability. For laboratory-scale synthesis, the triphosgene method can be a convenient alternative. Researchers should carefully evaluate the pros and cons of each route in the context of their specific needs and capabilities.
References
Comparative Analysis of 2,4-Dichloro-6-alkylpyrimidine Derivatives and Standard Anticancer Agents
For Immediate Release
This guide provides a comparative analysis of the biological activity of a representative 2,4-dichloro-6-alkylpyrimidine derivative against established standards in cancer therapy. The data presented is intended for researchers, scientists, and drug development professionals to offer a quantitative benchmark for this class of compounds. The focus of this comparison is on the anticancer properties, particularly in the context of non-small cell lung cancer (NSCLC).
Executive Summary
Recent studies have highlighted the potential of 2,4-dichloro-6-alkylpyrimidine derivatives as potent inhibitors of key oncogenic pathways. This guide focuses on a specific derivative, a 2,4-dichloro-6-methylpyrimidine analog designated as Compound L-18 , and compares its in vitro efficacy with the established EGFR inhibitor, Osimertinib (AZD-9291) . Both compounds have been evaluated for their inhibitory activity against wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in NSCLC treatment.
Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition
The following tables summarize the comparative biological activity of Compound L-18 and the standard drug, Osimertinib. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: Comparative Cytotoxicity (IC50 in µM) against NSCLC Cell Lines
| Compound | HCC827 (EGFR exon 19 del) | H1975 (L858R/T790M) | A549 (WT EGFR) | BEAS-2B (Normal Bronchial Epithelium) |
| Compound L-18 | 0.010 | 0.21 | 0.99 | 2.99 |
| Osimertinib | 0.0042 | 0.04 | 0.92 | 2.67 |
Table 2: Comparative Enzymatic Inhibition (IC50 in nM) against EGFR L858R/T790M Kinase
| Compound | IC50 (nM) |
| Compound L-18 | 138 |
| Osimertinib | 110 |
Experimental Protocols
The data presented in this guide was obtained through the following key experimental methodologies:
Cell Viability Assay (MTT Assay): The cytotoxic effects of the compounds against various cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Cell Lines:
-
HCC827 (human lung adenocarcinoma, EGFR exon 19 deletion)
-
H1975 (human lung adenocarcinoma, L858R and T790M EGFR mutations)
-
A549 (human lung adenocarcinoma, wild-type EGFR)
-
BEAS-2B (normal human bronchial epithelial cells)
-
-
Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds or the standard drug for a specified period (typically 72 hours). After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against the target kinase (EGFR L858R/T790M) was evaluated using an in vitro kinase assay.
-
Enzyme: Recombinant human EGFR (L858R/T790M) protein.
-
Procedure: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The compounds were incubated with the kinase and the substrate in a reaction buffer. The kinase reaction was initiated by the addition of ATP. The amount of phosphorylated substrate was then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays. The IC50 values were determined by measuring the inhibition of kinase activity at various compound concentrations.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors like the 2,4-dichloro-6-alkylpyrimidine derivatives discussed.
Caption: Workflow for Novel Kinase Inhibitor Discovery.
Signaling Pathway Inhibition
The 2,4-dichloro-6-alkylpyrimidine derivatives discussed in this guide, along with the standard drug Osimertinib, primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates the central role of EGFR in cell proliferation and survival, and how its inhibition can lead to anticancer effects.
Caption: EGFR Signaling Pathway Inhibition.
comparative study of pyrimidine synthesis methodologies
A Comparative Guide to Pyrimidine Synthesis Methodologies for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for the synthesis of pyrimidines, essential heterocyclic scaffolds in numerous biologically active compounds. The following sections detail both biological and chemical synthesis routes, presenting comparative data, experimental protocols, and pathway visualizations to aid researchers in selecting the optimal method for their specific applications.
Biological Pyrimidine Synthesis Pathways
In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.
De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a highly regulated and energy-intensive process that utilizes simple molecules like bicarbonate, aspartate, and glutamine to construct the pyrimidine ring.[1] This pathway is crucial for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly proliferating cells.[1]
The key steps in the de novo pathway are as follows:
-
Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). This is a major regulatory step in animals.[1][2]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. In bacteria, this is the primary regulatory step.[2]
-
Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[3]
-
Oxidation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase, a mitochondrial enzyme.[2]
-
Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) catalyzes the addition of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[3]
-
Decarboxylation: OMP is decarboxylated by OMP decarboxylase to yield uridine-5'-monophosphate (UMP), the first key pyrimidine nucleotide.[1]
From UMP, other pyrimidine nucleotides such as UTP, CTP, and TMP (via dUMP) are synthesized through a series of enzymatic reactions.
Pyrimidine Salvage Pathway
The salvage pathway is a less energy-consuming route that recycles pyrimidine bases (cytosine, uracil, and thymine) and nucleosides (cytidine, uridine, and thymidine) derived from the degradation of DNA and RNA.[3] This pathway is particularly important in non-proliferating cells or cells that have a limited capacity for de novo synthesis.
Key enzymes in the salvage pathway include:
-
Pyrimidine Nucleoside Phosphorylases: These enzymes, such as uridine phosphorylase and thymidine phosphorylase, reversibly convert pyrimidine bases and ribose-1-phosphate or deoxyribose-1-phosphate to their respective nucleosides.
-
Nucleoside Kinases: Uridine-cytidine kinase and thymidine kinase phosphorylate the nucleosides to form nucleotides (e.g., UMP, CMP, TMP).
Chemical Synthesis Methodologies
Several named reactions and multicomponent strategies have been developed for the chemical synthesis of pyrimidines and their derivatives. This section compares some of the most prominent methods, including the Biginelli and Pinner reactions, along with modern variations.
Comparative Performance Data
The following tables summarize the performance of various synthetic methodologies for pyrimidine derivatives, highlighting the impact of different catalysts, energy sources, and reaction conditions on yield and reaction time.
Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| HCl | Ethanol | Reflux | 3 h | Low |
| CuCl₂·2H₂O / HCl | Solvent-free (Grinding) | Room Temp. | 2-5 min | >90 |
| Yb(OTf)₃ | Solvent-free | - | - | Increased |
| Sulfamic Acid | Solvent-free (Microwave) | - | minutes | Excellent |
| Dicalcium Phosphate | Ethanol | Reflux | 35 min | 95 |
| Piperidine | Solvent-free (Microwave) | - | 5 min | Good |
Table 2: Comparison of Conventional Heating vs. Microwave and Ultrasound Assistance
| Method | Energy Source | Solvent | Time | Yield (%) |
| Conventional | Heating | Ethanol | 4 h | 42-55 |
| Microwave | Microwave Irradiation | Ethanol | 7-10 min | 69-88 |
| Ultrasound | Ultrasonic Irradiation | Water | 30 min | 72-80 |
Key Synthetic Reactions and Experimental Protocols
This section provides detailed experimental protocols for several key pyrimidine synthesis methodologies.
2.2.1. The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea under acidic conditions.
Experimental Protocol (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of HCl in ethanol.
-
Reflux the mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.
Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalyst such as sulfamic acid (20 mol%) without a solvent.[4]
-
Irradiate the mixture in a microwave reactor at 300 W for the time required to complete the reaction (typically a few minutes), as monitored by TLC.[4]
-
After cooling, add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol.[4]
2.2.2. The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine.[5]
Experimental Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
2.2.3. Synthesis from Chalcones
Pyrimidines can be synthesized from chalcones (α,β-unsaturated ketones) by reaction with urea or guanidine.
Experimental Protocol:
-
Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[6]
-
Slowly add a 40% aqueous solution of potassium hydroxide (10 mL) with constant stirring.[6]
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.[6]
-
After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.[6]
-
Filter the resulting precipitate, wash with water, and dry.[6]
Workflow and Mechanistic Diagrams
The following diagrams illustrate the logical relationships and workflows of the discussed synthetic methodologies.
Modern and Green Approaches in Pyrimidine Synthesis
Recent advancements in pyrimidine synthesis have focused on developing more efficient, environmentally friendly, and versatile methods. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating.[4]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reactions and improve efficiency.
-
Multicomponent Reactions (MCRs): The Biginelli reaction is a classic example of an MCR. Modern MCRs for pyrimidine synthesis aim to increase molecular diversity in a single step.[1]
-
Green Chemistry Approaches: These methods focus on using non-toxic reagents and solvents, solvent-free conditions (e.g., grinding), and recyclable catalysts to minimize environmental impact.
This guide provides a foundational comparison of pyrimidine synthesis methodologies. Researchers are encouraged to consult the cited literature for more specific details and a broader range of applications.
References
- 1. studylib.net [studylib.net]
- 2. scribd.com [scribd.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to Analytical Methods for the Characterization of 2,4-Disubstituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 2,4-disubstituted pyrimidines, a class of compounds with significant interest in medicinal chemistry and drug development. The following sections detail the principles, experimental protocols, and comparative performance of various techniques, supported by experimental data to aid in method selection for identity, purity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of 2,4-disubstituted pyrimidines. Its high resolution and sensitivity make it ideal for analyzing complex mixtures and monitoring reaction progress.
Data Presentation: HPLC Performance Parameters
The following table summarizes typical performance characteristics for the analysis of pyrimidine derivatives by reverse-phase HPLC with UV detection. While specific values can vary based on the exact analyte and system, this provides a baseline for comparison.
| Parameter | 5-Fluorouracil (in polymeric nanoparticles)[1] | 5-Fluorouracil (in skin samples)[1] | 5-Fluorouracil (in human and rabbit plasma)[1] |
| Linearity Range | 0.1 - 10 µg/mL (r² = 0.9997) | Validated | 2 - 100 ng/mL (r² ≤ 0.998) |
| Accuracy (% Recovery) | 99.95% | >80% | Not explicitly stated |
| Precision (% RSD) | Intra-day: < 3.51%, Inter-day: < 3.51% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 10.86 ng/mL | 0.07 µg/mL | 3.358 ng/mL (human), 3.450 ng/mL (rabbit) |
| Limit of Quantification (LOQ) | 32.78 ng/mL | 0.1 µg/mL | Not explicitly stated |
Experimental Protocol: HPLC
A general protocol for the analysis of 2,4-disubstituted pyrimidines is as follows:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0) and an organic modifier like acetonitrile or methanol.[3]
-
Flow Rate: Typically set at 1.0 mL/min.[2]
-
Detection: UV detection is frequently employed, with the wavelength set at the λmax of the specific pyrimidine derivative, often around 260 nm.[4]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and filtered before injection.[2]
-
Injection Volume: A standard injection volume is 5 µL.
Experimental Workflow: HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and GC-MS Analysis of 2,4-Dichloro-6-ethylpyrimidine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures in pharmaceutical synthesis is critical for ensuring product purity, optimizing reaction conditions, and identifying potential impurities. For the synthesis of 2,4-Dichloro-6-ethylpyrimidine, a key intermediate in various drug development pathways, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical techniques. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Well-suited for a wide range of polarities. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile impurities; direct injection for volatile components. |
| Primary Detection | UV-Vis absorption, providing quantitative data based on chromophores. | Mass spectrometry, providing structural information and highly specific quantification. |
| Key Advantages | - Broad applicability- Robust and reproducible- Non-destructive | - High separation efficiency- Definitive peak identification via mass spectra- High sensitivity |
| Potential Limitations | - Co-elution of impurities with similar polarities- Limited structural information from UV detection alone | - Not suitable for non-volatile or thermally unstable compounds- Potential for peak tailing with halogenated compounds[1] |
Quantitative Data Summary
The following tables summarize expected quantitative data for the analysis of a hypothetical this compound reaction mixture. These values are predicted based on the analysis of similar dichloropyrimidine compounds and general chromatographic principles.
Table 1: Predicted HPLC-UV Data
| Compound | Predicted Retention Time (min) | UV λmax (nm) | Response Factor (relative to Product) |
| 2,4-Dihydroxy-6-ethylpyrimidine (Starting Material) | 2.5 | 260 | 0.8 |
| 2-Chloro-4-hydroxy-6-ethylpyrimidine (Intermediate) | 4.2 | 275 | 0.9 |
| This compound (Product) | 7.8 | 280 | 1.0 |
| Isomeric Dichloro-ethylpyrimidine | 8.5 | 280 | 1.0 |
| Over-chlorinated pyrimidine | 9.2 | 285 | 1.1 |
Table 2: Predicted GC-MS Data
| Compound | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| 2,4-Dihydroxy-6-ethylpyrimidine (Starting Material) | Not Volatile | - |
| This compound (Product) | 10.5 | 174 (M+), 145, 110 |
| Isomeric Dichloro-ethylpyrimidine | 10.8 | 174 (M+), 145, 110 |
| Solvent (e.g., Dichloromethane) | 2.1 | 84, 49 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established procedures for similar dichloropyrimidine compounds.[2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 80% Acetonitrile
-
10-12 min: 80% Acetonitrile
-
12-15 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the reaction mixture in 10 mL of acetonitrile/water (50:50).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of halogenated heterocyclic compounds and the known properties of similar molecules.[3][4] The boiling point of the related 2,4-dichloro-6-methylpyrimidine is 219 °C, suggesting this compound is sufficiently volatile for GC analysis.[5][6]
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for analyzing a this compound reaction mixture.
Caption: Workflow for HPLC and GC-MS analysis.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures depends on the specific analytical goals.
-
HPLC-UV is a robust and versatile method for routine quantitative analysis of the main components and known impurities, especially if they are non-volatile or thermally sensitive. It is often the workhorse for in-process control and final product assay.
-
GC-MS excels in the identification of unknown volatile impurities due to the structural information provided by mass spectrometry. It is a powerful tool for impurity profiling and troubleshooting synthetic processes.
For comprehensive characterization of a reaction mixture, a combination of both techniques is often ideal. HPLC can provide accurate quantification of the major components, while GC-MS can be used to identify and confirm the structure of volatile byproducts and impurities. This dual-pronged approach ensures a thorough understanding of the reaction's outcome and the purity of the synthesized this compound.
References
- 1. scispace.com [scispace.com]
- 2. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 5. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
A Researcher's Guide to Purity Assessment of Synthesized Pyrimidine Compounds
The absolute and relative purity of synthesized pyrimidine derivatives is a critical parameter that underpins the reliability of research data and the safety and efficacy of potential therapeutic agents. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and data presentation examples.
Comparison of Key Analytical Methods
A suite of analytical techniques is available for the purity determination of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural and impurity identification data.[1][2] Elemental Analysis (EA) offers a fundamental assessment of a compound's elemental composition against its theoretical formula.[3][4]
Each method possesses distinct advantages and limitations regarding sensitivity, selectivity, and the nature of the information it provides. The choice of technique is often guided by the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.[1]
Table 1: Comparison of Performance Characteristics for Purity Analysis Techniques
| Technique | Principle | Information Provided | Typical Sensitivity / Limit of Detection (LOD) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between stationary and mobile phases.[1] | Quantitative purity (area %), detection of non-volatile organic impurities.[1] | ~0.01 - 0.1% | High resolution, high sensitivity, excellent quantitation, widely applicable.[1] | Not suitable for non-UV active compounds; requires method development.[1] |
| qNMR (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[5] | Absolute quantitative purity, structural confirmation, identification of impurities.[5][6] | ~0.1 - 1% | Provides structural information, universal detector (for ¹H), requires minimal sample preparation.[6][7] | Lower sensitivity than HPLC for trace impurities, potential for signal overlap. |
| LC-MS | Combines HPLC separation with mass-to-charge ratio detection.[8] | Molecular weight confirmation, impurity identification and quantification.[5][9] | High (pg - ng range) | High sensitivity and selectivity, provides molecular weight information for unknown peaks.[10] | Ionization efficiency can vary, complex data interpretation. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases for detection.[11] | Percentage of C, H, N, S; confirms empirical formula.[3][4] | ~0.3% deviation from theoretical values.[4] | Fast, simple, and inexpensive method to verify elemental composition.[3] | Does not detect organic impurities with the same elemental ratio, requires pure sample for accuracy. |
Experimental Data Presentation
To illustrate the output of these techniques, consider a hypothetical synthesized pyrimidine compound, "Pyr-Analog-X" (Formula: C₁₀H₈N₄O₂; Molecular Weight: 216.20 g/mol ).
Table 2: Example HPLC Purity Data for Pyr-Analog-X
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.15 | Starting Material |
| 2 | 4.88 | 99.75 | Pyr-Analog-X |
| 3 | 6.12 | 0.10 | By-product |
| Total | 100.00 |
Table 3: Example Quantitative ¹H NMR Data for Pyr-Analog-X
| Analyte Signal (¹H) | Internal Standard Signal (¹H) | Purity (w/w %) |
| Singlet at 8.5 ppm (1H) | Singlet at 2.7 ppm (6H, Dimethyl Sulfone) | 99.6% |
Table 4: Example LC-MS Impurity Profile for Pyr-Analog-X
| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Relative Abundance |
| 2.54 | 152.15 | Starting Material | Trace |
| 4.88 | 217.07 [M+H]⁺ | Pyr-Analog-X | Major |
| 6.12 | 233.06 [M+H]⁺ | Oxidized By-product | Trace |
Table 5: Example Elemental Analysis Data for Pyr-Analog-X
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 55.56 | 55.41 | -0.15 |
| Hydrogen (H) | 3.73 | 3.78 | +0.05 |
| Nitrogen (N) | 25.91 | 25.80 | -0.11 |
Note: For a compound to be considered pure, the "Found" values in elemental analysis should typically be within ±0.4% of the "Theoretical" values.[12][13]
Visualizing Methodologies and Relationships
Understanding the workflow and the interplay between different analytical techniques is crucial for a comprehensive purity assessment strategy.
Caption: General experimental workflow for the synthesis, purification, and purity assessment of a chemical compound.
Different analytical techniques provide complementary information, creating a more complete picture of the compound's purity.
Caption: Logical relationship showing how different analytical techniques provide complementary purity information.
Pyrimidines are often designed to interact with biological pathways, such as inhibiting kinases in cancer signaling.
Caption: Hypothetical signaling pathway showing a pyrimidine analog inhibiting a kinase to block cell proliferation.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point. Method parameters must be optimized for the specific pyrimidine compound being analyzed.
High-Performance Liquid Chromatography (HPLC) for Purity
This method is designed to separate the main compound from potential process-related impurities and degradation products.[1]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphoric Acid (for mobile phase modification)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Pyr-Analog-X reference standard and test sample.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax of the compound).
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
-
Data Analysis: Calculate the purity by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[1]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Pyr-Analog-X test sample.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the Pyr-Analog-X sample and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery.
-
Obtain a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity (w/w %) using the integral values, number of protons, molecular weights, and masses of the analyte and standard.[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to confirm the molecular weight of the target compound and identify unknown impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Reagents and Materials: As per HPLC protocol, but using volatile mobile phase modifiers (e.g., formic acid, ammonium acetate).
-
Procedure:
-
Sample Preparation and Chromatography: Follow the HPLC protocol, using a concentration of ~0.1 mg/mL.
-
Mass Spectrometry Conditions:
-
Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra. The mass spectrum for the main peak should correspond to the molecular weight of the target pyrimidine compound. The masses of minor peaks can be used to propose structures for impurities.
-
Elemental Analysis (EA)
This technique determines the mass fractions of carbon, hydrogen, and nitrogen to confirm the empirical formula.[4]
-
Instrumentation: CHN(S) Elemental Analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, pure sample into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity).[11]
-
Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages to the theoretical values calculated from the compound's molecular formula. The deviation should be within the accepted range (typically ±0.4%).[12][13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. azom.com [azom.com]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for Suzuki coupling of dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Dichloropyrimidines are valuable building blocks, and their functionalization via Suzuki coupling allows for the introduction of diverse substituents. The choice of catalyst is paramount to the success of these reactions, influencing yield, regioselectivity, and reaction conditions. This guide provides an objective comparison of the efficacy of different palladium-based catalysts for the Suzuki coupling of dichloropyrimidines, supported by experimental data.
Data Presentation: Catalyst Performance in Suzuki Coupling of Dichloropyrimidines
The following tables summarize the performance of various catalytic systems in the Suzuki coupling of different dichloropyrimidine isomers. The data highlights the impact of the palladium source, ligand, base, and solvent on the reaction outcome.
Table 1: Comparison of Catalysts for Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 min | 80 | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81 | [1][2][3][4] |
| 3 | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 min | 36 | [4] |
| 4 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 min | 45 | [1][4] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (3) | PCy₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 min | 52 | [1][4] |
| 6 | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 min | 70 | [1] |
| 7 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 h | 85 | [5] | |
| 8 | Phenylboronic acid | Pd(PPh₃)₄ (0.18 mmol) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | 51 (mono-coupled) | [6] |
Note: Yields can be influenced by the specific boronic acid used and other reaction parameters.
Table 2: Comparison of Catalysts for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 | [7] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 | [7] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [7] |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [7] |
| 5 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 25 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for Suzuki coupling of dichloropyrimidines.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[1][2]
This protocol highlights an efficient method using microwave irradiation, which often leads to shorter reaction times and improved yields.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with argon and seal it.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After cooling, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.
-
The crude product is then purified, typically by column chromatography.
Protocol 2: Conventional Heating for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[7]
This protocol describes a traditional approach using conventional heating.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)
-
Arylboronic acid (1.08 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled Water (1.5 mL)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, add Pd(PPh₃)₄ and 5-(4-bromophenyl)-4,6-dichloropyrimidine in 6 mL of 1,4-dioxane.
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid, K₃PO₄, and distilled water to the reaction mixture.
-
Reflux the mixture at 70–80 °C for 18–22 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and wash with water.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified.
Mandatory Visualization
The following diagrams illustrate key aspects of the experimental workflow and the catalytic cycle.
Caption: General experimental workflow for the Suzuki coupling of dichloropyrimidines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion of Catalyst Efficacy
The choice of catalyst and reaction conditions significantly impacts the Suzuki coupling of dichloropyrimidines.
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for these couplings, often providing good to excellent yields under both conventional heating and microwave irradiation.[1][5] Other palladium sources like Pd(OAc)₂ and PdCl₂(dppf) can also be effective, sometimes in combination with specific phosphine ligands.[1]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. While Pd(PPh₃)₄ comes with its own ligands, the addition of other phosphine ligands like tricyclohexylphosphine (PCy₃) or more specialized Buchwald ligands (e.g., SPhos, XPhos) can improve yields and substrate scope, especially for challenging couplings.[1][4] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have been shown to promote C4-selectivity in the coupling of 2,4-dichloropyridines, a related substrate class.[8]
-
Base and Solvent: The choice of base and solvent system is critical. A combination of a carbonate (e.g., K₂CO₃) or phosphate (e.g., K₃PO₄) base with a solvent mixture like 1,4-dioxane/water is very common and effective.[1][7] The solvent choice can also influence reactivity, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures.[3][6]
-
Regioselectivity: For unsymmetrical dichloropyrimidines like 2,4-dichloropyrimidine, the coupling generally occurs preferentially at the more reactive C4 position.[1][3][6][9] This inherent selectivity can be exploited for sequential couplings. However, unconventional selectivity can sometimes be achieved through careful selection of ligands or by using "ligand-free" conditions, which may involve palladium nanoparticles as the active catalytic species.[8]
-
Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times from hours to minutes and can lead to higher yields, making it a highly efficient method for the synthesis of substituted pyrimidines.[1][3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-6-ethylpyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-dichloro-6-ethylpyrimidine analogs, with a primary focus on their potential as kinase inhibitors. While direct and extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, this guide synthesizes data from closely related analogs, particularly the 2,4-dichloro-6-methylpyrimidine series, to infer and discuss the probable SAR for the ethyl derivatives.
Furthermore, this guide presents a comparative analysis with alternative heterocyclic scaffolds that have demonstrated significant promise in the realm of kinase inhibition, offering a broader perspective for drug design and development. Detailed experimental protocols for key biological assays are also provided to support the practical application of the information presented.
Structure-Activity Relationship (SAR) of 2,4-Dichloro-6-alkylpyrimidine Analogs
The 2,4-dichloropyrimidine scaffold is a versatile starting point for the synthesis of kinase inhibitors due to the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for sequential and regioselective nucleophilic substitutions. The substituent at the C6 position plays a crucial role in modulating the compound's interaction with the target kinase.
A notable study on a series of 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, particularly the T790M/L858R mutant, provides valuable insights into the SAR of this class of compounds.[1][2] Based on this and other related studies, we can extrapolate the following SAR principles for this compound analogs:
-
Substitution at C4: The chlorine at the C4 position is generally more reactive and is typically displaced first. Aromatic amines are common substituents at this position, often forming a crucial hydrogen bond with the hinge region of the kinase. The nature of the aniline substituent is critical for potency and selectivity.
-
Electron-donating or withdrawing groups on the aniline ring can significantly influence activity.
-
The presence of specific functional groups can enable additional interactions with the solvent-exposed region of the kinase.
-
-
Substitution at C2: Following substitution at C4, the C2 chlorine can be replaced with various nucleophiles. Smaller, less bulky groups are often preferred to avoid steric clashes within the ATP-binding pocket.
-
The Role of the C6-Ethyl Group: The ethyl group at the C6 position is expected to occupy a hydrophobic pocket within the kinase domain.
-
The size and lipophilicity of this group are likely critical for optimal binding. Compared to a methyl group, the ethyl group offers a larger hydrophobic surface, which could enhance van der Waals interactions and improve potency, provided the binding pocket can accommodate the increased size.
-
Modifications to the alpha position of the 6-ethyl substituent, such as the introduction of oxygen-containing functional groups (ketals, ketones, alcohols), have been shown to modulate the biological activity of related pyrimidine derivatives, although this often leads to a decrease in potency against the primary target.[3]
-
Table 1: Comparative Activity of 2,4-Dichloro-6-methylpyrimidine Analogs as EGFRT790M/L858R Inhibitors [1][2]
| Compound | C4-Substituent | C2-Substituent | EGFRT790M/L858R Inhibition (%) @ 1µM | H1975 Cell Proliferation IC50 (µM) |
| L-18 | 4-(Indol-3-yl)aniline | N/A (dichloro) | 81.9 | 0.65 ± 0.06 |
| Reference | AZD-9291 | N/A | 0.015 ± 0.003 |
Note: The data presented is for the 2,4-dichloro-6-methylpyrimidine series as a close analog to infer potential SAR for the 6-ethyl series. L-18 is highlighted as a promising compound from the study.
Comparison with Alternative Kinase Inhibitor Scaffolds
To provide a broader context, the 2,4-dichloropyrimidine scaffold is compared with other privileged scaffolds in kinase inhibitor design.
Table 2: Comparison of Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Examples of Targeted Kinases | Representative Compounds |
| 2,4-Dichloropyrimidine | Versatile for substitution at C2 and C4. Allows for fine-tuning of inhibitor properties. | EGFR, RSK | L-18 (EGFR inhibitor)[1][2], 3e (RSK inhibitor)[4] |
| Pyrazolo[3,4-d]pyrimidine | Isostere of adenine, mimicking ATP binding. Often exhibits high potency. | BTK, SRC, JAK | Ibrutinib (BTK inhibitor)[5][6] |
| 2,4-Dianilinopyrimidine | Two aniline substituents provide extensive interactions with the kinase domain. | RSK, various other kinases | Compound 3e (RSK inhibitor)[4] |
| Pyrrolo[2,3-d]pyrimidine | Fused ring system offering a different geometry and interaction profile. | LRRK2, JAK | Tofacitinib (JAK inhibitor), Compound 6 (LRRK2 inhibitor)[7] |
The choice of scaffold significantly impacts the inhibitor's selectivity, potency, and pharmacokinetic properties. While 2,4-dichloropyrimidines offer synthetic tractability, alternative scaffolds like pyrazolo[3,4-d]pyrimidines have proven to be highly effective in generating clinically successful drugs.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of these compounds.
3.1. In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human EGFRT790M/L858R enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the EGFR enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
3.2. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or anti-proliferative effects of compounds.
Materials:
-
Cancer cell line (e.g., H1975 for EGFR inhibitors)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Diagram 1: General Synthetic Pathway for 2,4,6-Trisubstituted Pyrimidines
Caption: A generalized synthetic route for creating diverse this compound analogs.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Diagram 3: Logical Relationship in SAR of 2,4-Dichloro-6-alkylpyrimidines
Caption: Key structural elements influencing the biological activity of 2,4-dichloro-6-alkylpyrimidine analogs.
References
- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial activity of some novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-6-ethylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,4-Dichloro-6-ethylpyrimidine, a halogenated organic compound.
Due to its chemical properties, this compound is classified as a hazardous material. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is crucial to adhere to strict disposal protocols. The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
In Case of Spills: Spills should be absorbed using an inert material like vermiculite or sand. The absorbed material should then be collected into a designated hazardous waste container.
Quantitative Data for Disposal
The recommended disposal method for this compound is incineration at a licensed hazardous waste facility. The operational parameters for the incineration of halogenated organic compounds are summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | At least 1100°C (2000°F) | Ensures complete thermal destruction of halogenated compounds.[1] |
| Residence Time | 1.0 - 2.0 seconds | Provides sufficient time for the complete breakdown of the chemical structure. |
| Waste Destruction Efficiency | > 98% | Aims for near-complete elimination of the hazardous material. |
| Halogen Content Threshold | > 1% (as chlorine) | Warrants the use of high-temperature incineration.[1] |
Experimental Protocol: In-Laboratory Waste Management
The following protocol details the step-by-step procedure for the collection and temporary storage of this compound waste within a laboratory setting, pending removal by a certified hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene) with a secure screw-top cap.[2][3]
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Chemical fume hood.
Procedure:
-
Segregation of Waste: It is critical to seg-regate halogenated organic waste from all other waste streams, especially non-halogenated organic waste.[1][4][5][6][7] Do not mix with acids, bases, or oxidizers.[2][3]
-
Container Selection: Use a designated and appropriately labeled container for "Halogenated Organic Waste."[1][2][4] The container must be in good condition, free from leaks, and compatible with this compound.[2][3]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container.[2][3] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Do not use abbreviations.[2]
-
The hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating laboratory or researcher.
-
The accumulation start date (the date the first drop of waste is added).
-
-
Waste Accumulation:
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Disposal Request: Once the container is full or the project is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2,4-Dichloro-6-ethylpyrimidine
Disclaimer: This document provides guidance on the safe handling of 2,4-Dichloro-6-ethylpyrimidine based on available data for the closely related compound, 2,4-Dichloro-6-methylpyrimidine.[1][2][3][4][5] Users should always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and conduct a thorough risk assessment before use.
This guide is intended for researchers, scientists, and professionals in drug development, offering immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance, causing severe skin burns and eye damage.[2][5] Appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary means of exposure control and should be supplemented with the following PPE.[6][7][8]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6] |
| Skin | Chemical-resistant gloves (e.g., nitrile). A flame-retardant lab coat or protective clothing to prevent skin exposure. | Inspect gloves before use and remove them carefully to avoid skin contamination.[6][7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation is experienced.[6] All work should ideally be conducted in a certified chemical fume hood.[7][8] |
Safe Handling and Operational Workflow
A systematic approach to handling is crucial to minimize exposure and prevent accidents.[7][9][10][11][12] The following workflow outlines the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving
-
Preparation: Before handling, ensure all required PPE is correctly worn.[6] Verify that the chemical fume hood is functioning correctly.[10] Prepare all necessary equipment (e.g., balance, glassware, spatulas, solvent).
-
Weighing: Conduct all weighing operations within the chemical fume hood to minimize inhalation of dust particles.[7] Use a tared weigh boat or appropriate container. Minimize the generation of dust.[1]
-
Transfer and Dissolution: Carefully transfer the weighed compound into the reaction vessel or solvent container within the fume hood. Add the solvent slowly to avoid splashing. If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer).
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water before leaving the laboratory.[6][10]
Emergency Procedures
In case of accidental exposure, immediate action is required.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][6] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2] |
In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, and while wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[6] Place the collected material into a labeled container for hazardous waste disposal.[6]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be managed as hazardous chemical waste.[6][13]
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Trace Contaminated Items | Items with minimal residual contamination (<3% by weight), such as used gloves, wipes, and weigh boats, should be placed in a designated hazardous waste container for incineration.[6] |
| Bulk Waste | Unused or expired this compound, grossly contaminated items, and materials from spill cleanups are considered bulk waste. Collect in a clearly labeled, sealed, and compatible container for hazardous waste.[14] |
| Solutions | Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[13][14][15] Do not mix with non-halogenated waste.[15] |
Always follow your institution's and local regulations for hazardous waste disposal. Ensure waste containers are properly labeled with the full chemical name and associated hazards.[14]
References
- 1. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dichloro-6-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwlax.edu [uwlax.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
